5-Methylazocan-4-ol
Description
BenchChem offers high-quality 5-Methylazocan-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylazocan-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
5-methylazocan-4-ol |
InChI |
InChI=1S/C8H17NO/c1-7-3-2-5-9-6-4-8(7)10/h7-10H,2-6H2,1H3 |
InChI Key |
CXIZWTUYQSRJGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCNCCC1O |
Origin of Product |
United States |
A Framework for Investigating the Mechanism of Action of Novel Azocane Derivatives: A Hypothetical Case Study of 5-Methylazocan-4-ol
Disclaimer: As of March 2026, a thorough review of publicly available scientific literature reveals no specific studies detailing the biological activities or the mechanism of action of the compound 5-Methylazocan-4-ol . Consequently, this document does not describe a known mechanism of action. Instead, it serves as an in-depth technical guide for researchers, scientists, and drug development professionals on how to approach the investigation of a novel, uncharacterized azocane derivative, using 5-Methylazocan-4-ol as a hypothetical subject.
This guide, authored from the perspective of a Senior Application Scientist, provides a strategic framework and detailed experimental protocols to elucidate the potential therapeutic effects and underlying biological pathways of such a compound.
Introduction to the Azocane Scaffold
The azocane ring, an eight-membered saturated nitrogen-containing heterocycle, represents a fascinating and relatively underexplored scaffold in medicinal chemistry.[1][2] Unlike the more common five- and six-membered rings, the unique conformational flexibility of the azocane structure allows for a wide array of three-dimensional arrangements and substitutions.[1] This structural diversity presents a rich opportunity for the development of novel therapeutics with unique pharmacological profiles.[3]
Derivatives of the related azocine and azocane classes have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][4] For instance, certain bridged azocane derivatives have shown significant cytotoxicity against human osteosarcoma tumor cells.[4] The saturated azocane ring also forms the core of some opioid compounds, such as pentazocine and phenazocine, highlighting its potential for interacting with central nervous system targets.[5]
Given this precedent, a novel compound like 5-Methylazocan-4-ol, which features a hydroxyl group and a methyl group on the flexible azocane ring, is a prime candidate for biological investigation. These functional groups can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and provide key interaction points (e.g., hydrogen bonding from the hydroxyl group) for biological targets.[3][6]
Part 1: Initial Compound Characterization and Profiling
Before delving into mechanistic studies, a foundational understanding of the compound's purity, structure, and basic physicochemical properties must be established.
Synthesis and Structural Verification
The synthesis of a novel azocane derivative like 5-Methylazocan-4-ol would likely involve multi-step organic synthesis. Common strategies for constructing the eight-membered azocane ring include intramolecular cyclization or ring expansion reactions, such as the Beckmann rearrangement.[7]
Workflow for Synthesis and Characterization:
Caption: Workflow for the synthesis and structural confirmation of a novel compound.
Physicochemical and ADME Profiling
A preliminary in silico and in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial.
| Property | Method | Rationale |
| Solubility | Kinetic solubility assay (nephelometry) | Determines the concentration range for biological assays. |
| Lipophilicity | LogD measurement (shake-flask or HPLC) | Predicts membrane permeability and potential for non-specific binding. |
| Permeability | PAMPA (Parallel Artificial Membrane Permeability Assay) | Assesses passive diffusion across a biological membrane mimic. |
| Metabolic Stability | Liver Microsome Stability Assay | Predicts the rate of Phase I metabolism and potential for rapid clearance. |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | Determines the fraction of compound available to interact with targets. |
Part 2: Broad-Spectrum Biological Screening
The initial investigation should cast a wide net to identify potential therapeutic areas. Based on the activities of related azocane compounds, primary screening should focus on anticancer, antimicrobial, and anti-inflammatory effects.
In Vitro Cytotoxicity Screening
A primary screen against a panel of human cancer cell lines is a logical starting point.[3]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous control cell line (e.g., HFF-1 fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of 5-Methylazocan-4-ol (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]
Antimicrobial Activity Screening
The potential of azocane derivatives as anti-infective agents warrants investigation.[1]
Experimental Protocol: Broth Microdilution for MIC/MBC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains to a concentration of ~5 x 10⁵ CFU/mL in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).
-
Compound Dilution: Prepare a two-fold serial dilution of 5-Methylazocan-4-ol in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.[1]
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), plate aliquots from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[1]
Part 3: Elucidating a Hypothetical Anticancer Mechanism of Action
Let us assume the initial screening reveals potent and selective cytotoxicity against the HCT116 colon cancer cell line (IC₅₀ = 5 µM) with minimal effect on normal fibroblasts (IC₅₀ > 100 µM). The next phase is to determine how the compound kills these cancer cells.
Characterizing the Mode of Cell Death
The first step is to distinguish between apoptosis, necrosis, and cell cycle arrest.
Workflow for Cell Death Mechanism Investigation:
Caption: Experimental workflow to determine the mode of compound-induced cell death.
Identifying the Molecular Target
If apoptosis is confirmed, the next challenge is to identify the upstream signaling pathway and the direct molecular target.
Hypothetical Signaling Pathway: Induction of Apoptosis via Histone Demethylase Inhibition
Given that certain nitrogen-containing heterocycles can interact with epigenetic modifiers, one plausible hypothesis is that 5-Methylazocan-4-ol inhibits a histone demethylase, such as Lysine-Specific Demethylase 5A (KDM5A). KDM5A is overexpressed in many cancers and its inhibition can lead to cell differentiation and apoptosis.[8]
Caption: Hypothesized mechanism of action via KDM5A inhibition.
Experimental Validation Plan:
| Step | Experiment | Expected Outcome for Hypothesis |
| 1. Target Engagement | Cellular Thermal Shift Assay (CETSA): Measures changes in protein thermal stability upon ligand binding. | Increased thermal stability of KDM5A in cells treated with 5-Methylazocan-4-ol. |
| 2. Enzymatic Inhibition | In Vitro KDM5A Demethylase Assay: Uses a purified enzyme and a methylated histone peptide substrate. | Dose-dependent inhibition of KDM5A enzymatic activity by the compound. |
| 3. Cellular Target Validation | Western Blot Analysis: Probe for H3K4me3 levels in treated vs. untreated cells. | Global increase in H3K4me3 levels in treated cells. |
| 4. Downstream Effects | Quantitative PCR (qPCR): Measure mRNA levels of known KDM5A target genes (e.g., tumor suppressors). | Upregulation of tumor suppressor gene expression. |
| 5. Phenotypic Rescue | KDM5A Overexpression: Transfect cells with a KDM5A-expressing plasmid and re-test compound sensitivity. | Increased resistance (higher IC₅₀) to 5-Methylazocan-4-ol in overexpressing cells. |
Conclusion
While the specific biological role of 5-Methylazocan-4-ol remains to be discovered, the broader azocane class of molecules holds considerable promise for the development of new therapies.[1] The structured, hypothesis-driven approach outlined in this guide provides a robust framework for any researcher or drug development professional seeking to unravel the mechanism of action of a novel chemical entity. Through a logical progression from broad phenotypic screening to specific target identification and validation, the therapeutic potential of compounds like 5-Methylazocan-4-ol can be systematically and efficiently elucidated.
References
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- Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation. PMC.
- Isolation and biological activity of azocine and azocane alkaloids. PubMed.
- Buy 4-Methylazocan-5-ol (EVT-13458907). EvitaChem.
- A Simple Synthesis and Biological Evaluation of Heteroannulated Some Novel Azocine Derivatives. ijarsct.
- Application Notes and Protocols for 4-Methylazocan-4-ol in Novel Drug Design. BenchChem.
- A Comparative Guide to the Synthetic Routes of 4-Methylazocan-4-ol and Related Heterocycles. BenchChem.
- Pharmacological inhibition of KDM5A for cancer treatment. PubMed.
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Core Topic: Determination of Molecular Weight and Exact Mass for 5-Methylazocan-4-ol
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, method-driven approach to calculating the molecular weight and exact mass of 5-Methylazocan-4-ol. We will dissect the theoretical underpinnings of these essential physicochemical parameters, provide step-by-step computational protocols, and contextualize their importance within the rigorous framework of chemical research and pharmaceutical development.
Structural Elucidation and Molecular Formula Determination
The foundational step in any physicochemical analysis is the unambiguous determination of the molecular formula from the compound's name.
-
Parent Structure: The name "azocan" specifies an eight-membered saturated ring containing one nitrogen atom. The general formula for a saturated monocyclic amine is Cₙ₋₁H₂ₙ₋₁N. For an eight-membered ring (n=8), the parent azocane structure is C₇H₁₅N.
-
Substituents: The compound has two substituents:
-
A "methyl" group (-CH₃) at position 5.
-
A hydroxyl group ("-4-ol") (-OH) at position 4.
-
-
Formula Assembly: To add these substituents to the C₇H₁₅N ring, two hydrogen atoms must be removed from the carbon backbone.
-
Carbon atoms: 7 from the ring + 1 from the methyl group = 8 carbons (C₈).
-
Hydrogen atoms: 13 remaining on the ring + 3 in the methyl group + 1 in the hydroxyl group = 17 hydrogens (H₁₇).
-
Nitrogen atoms: 1 from the ring (N).
-
Oxygen atoms: 1 from the hydroxyl group (O).
-
This systematic deconstruction yields the definitive molecular formula for 5-Methylazocan-4-ol: C₈H₁₇NO .
The Fundamental Distinction: Molecular Weight vs. Exact Mass
In analytical chemistry, particularly in mass spectrometry, the terms "molecular weight" and "exact mass" are not interchangeable. Understanding their distinction is critical for data interpretation.
-
Molecular Weight (Average Molecular Mass): This value is a weighted average of the masses of all naturally occurring isotopes of the constituent atoms.[1][2] It is calculated using the standard atomic weights found on the periodic table, which account for the natural abundance of isotopes on Earth.[3][4] This value is typically used in stoichiometry and for bulk material measurements.[1]
-
Exact Mass (Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the single most abundant stable isotope of each element.[5][6] It is a theoretical value that does not involve averaging. High-resolution mass spectrometers measure the mass-to-charge ratio of individual ions, making exact mass the critical parameter for determining a molecule's elemental composition.[5]
The causality for this distinction lies in the natural phenomenon of isotopes. For example, carbon exists predominantly as ¹²C, but also as ¹³C (~1.1% abundance). Molecular weight averages these, while exact mass uses only the mass of ¹²C.
Calculation Protocols
Molecular Weight Calculation
This protocol uses the average atomic masses of the elements to determine the molecular weight of C₈H₁₇NO.
Methodology:
-
List all elements in the molecular formula.
-
Count the number of atoms for each element.
-
Find the standard atomic weight for each element from a periodic table.[3][7]
-
Multiply the atom count by the atomic weight for each element.
-
Sum the results to obtain the molecular weight in atomic mass units (amu) or grams per mole ( g/mol ).[8]
Data Presentation:
| Element | Count (n) | Atomic Weight (amu) | n × Atomic Weight (amu) |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 17 | 1.008 | 17.136 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | Molecular Weight: | 143.230 |
The molecular weight of 5-Methylazocan-4-ol is 143.23 g/mol .
Exact Mass Calculation
This protocol uses the monoisotopic masses of the most abundant isotopes to determine the exact mass of C₈H₁₇NO.
Methodology:
-
List all elements in the molecular formula.
-
Count the number of atoms for each element.
-
Use the exact mass of the most abundant isotope for each element (¹²C, ¹H, ¹⁴N, ¹⁶O).[6]
-
Multiply the atom count by the isotopic mass for each element.
-
Sum the results to obtain the exact mass in daltons (Da) or atomic mass units (amu).[5][9]
Data Presentation:
| Element | Most Abundant Isotope | Count (n) | Isotopic Mass (Da) | n × Isotopic Mass (Da) |
| Carbon | ¹²C | 8 | 12.000000 | 96.000000 |
| Hydrogen | ¹H | 17 | 1.007825 | 17.133025 |
| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |
| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |
| Total | Exact Mass: | 143.131014 |
The exact mass of 5-Methylazocan-4-ol is 143.131014 Da .
Experimental Verification and Self-Validating Systems
Theoretical calculations must be validated by empirical data. High-Resolution Mass Spectrometry (HRMS) serves as the gold standard for this purpose, providing a self-validating system where the experimentally measured mass is checked against the theoretical exact mass.
Experimental Protocol: HRMS Analysis of 5-Methylazocan-4-ol
-
Sample Preparation: A stock solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and diluted to a final concentration of ~1 µg/mL for infusion or injection.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is selected. Due to the basic nitrogen atom in the azocane ring, the compound will readily accept a proton to form the protonated molecule, [M+H]⁺.
-
Mass Analysis: The sample is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The instrument is calibrated and set to acquire data in a range that includes the expected mass-to-charge ratio (m/z) of the protonated ion.
-
Calculation of Expected m/z:
-
Exact Mass of C₈H₁₇NO (M): 143.131014 Da
-
Exact Mass of a proton (H⁺): 1.007276 Da
-
Theoretical m/z of [M+H]⁺: 143.131014 + 1.007276 = 144.138290
-
-
Data Validation: The experimentally measured m/z is compared to the theoretical value. The difference, or mass error, is calculated in parts-per-million (ppm). A mass error of <5 ppm provides high confidence in the assigned elemental formula.
Calculation and Verification Workflow
Caption: Workflow for the calculation and experimental validation of the mass of 5-Methylazocan-4-ol.
Authoritative Grounding & Comprehensive References
The methodologies and data presented in this guide are grounded in the fundamental principles of chemistry and mass spectrometry. The following resources provide authoritative information for further reading and verification.
References
-
Prepineer. (2026). Molecular Weight Of A Compound FE Exam 2026: Find It. Available at: [Link]
-
Carnegie Mellon University. Molecular Weight Calculation. Leonard Gelfand Center. Available at: [Link]
-
University of Missouri. (2026). Calculating Exact Masses. Mass Spectrometry Facility. Available at: [Link]
-
ChemCollective. Stoichiometry Tutorials: Calculating Molecular Weight / Molar Mass. Available at: [Link]
-
Breslyn, W. (2018). How to Calculate Molar Mass (Molecular Weight). YouTube. Available at: [Link]
-
Wikipedia. Molar mass. Available at: [Link]
-
Michigan State University. Masses. Department of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 143639, 5-Methyl-4-octanol. PubChem. Available at: [Link]
-
Chemistry LibreTexts. (2025). 3.6: Formula Mass and Molar Mass of Compounds. Available at: [Link]
-
St. Olaf College. Exact mass calculater. Available at: [Link]
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- 5. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 6. Masses [www2.chemistry.msu.edu]
- 7. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]
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- 9. Exact mass calculater [stolaf.edu]
Preclinical In Vitro Safety and Toxicity Profiling of 5-Methylazocan-4-ol: A Methodological Whitepaper
Executive Summary
The development of novel therapeutics requires rigorous, predictive in vitro safety profiling before advancing to in vivo models. 5-Methylazocan-4-ol (CAS: 2010091-55-9) is a saturated, eight-membered nitrogen-containing heterocyclic amino alcohol[1]. As an emerging building block in medicinal chemistry, its unique structural features—a lipophilic azocane ring coupled with a secondary alcohol—necessitate a highly structured toxicological evaluation.
This whitepaper outlines the authoritative in vitro workflows required to establish the safety profile of 5-Methylazocan-4-ol. As a Senior Application Scientist, I have designed these protocols not merely as a sequence of steps, but as self-validating, mechanistically grounded systems that predict human clinical outcomes, specifically focusing on Drug-Induced Liver Injury (DILI), cardiovascular liabilities, and genotoxicity.
Structural Toxicology & Predictive Liabilities (SAR)
The toxicological assessment of 5-Methylazocan-4-ol is driven by its Structure-Activity Relationship (SAR):
-
The Azocane Ring (Basic Amine): Saturated cyclic amines are highly lipophilic and basic. They readily partition into acidic intracellular compartments (like lysosomes), which can lead to drug-induced phospholipidosis (DIPL). Furthermore, basic amines are notorious for interacting with the aromatic residues (Tyr652, Phe656) within the inner cavity of the human ether-a-go-go-related gene (hERG) potassium channel, posing a cardiovascular risk[2].
-
The Secondary Alcohol: This functional group provides a "metabolic soft spot" for Phase II UGT-mediated glucuronidation. Direct conjugation typically enhances water solubility and facilitates rapid renal or biliary clearance, mitigating the risk of Phase I CYP450-mediated reactive intermediate formation.
Caption: Predicted metabolic pathways and toxicological outcomes for 5-Methylazocan-4-ol.
Integrated In Vitro Screening Workflow
To systematically de-risk 5-Methylazocan-4-ol, a tiered in vitro approach is employed. The workflow isolates fundamental cellular toxicities before moving to complex, organ-specific models.
Caption: Tiered in vitro safety profiling workflow for novel chemical entities.
Self-Validating Experimental Protocols
Genotoxicity: GLP Ames Test (OECD 471)
Rationale & Causality: The Bacterial Reverse Mutation Assay (Ames Test) evaluates whether a compound induces point mutations. We utilize multiple strains of Salmonella typhimurium and E. coli because different strains carry distinct mutations in their histidine or tryptophan operons, acting as specific hot spots for different DNA damage mechanisms (frameshift vs. base-pair substitution). Testing is conducted with and without S9 rat liver fraction to simulate mammalian metabolic activation, capturing pro-mutagens.
Step-by-Step Methodology:
-
Strain Preparation: Culture S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) overnight to late exponential phase.
-
Metabolic Activation: Prepare 10% S9 mix from Aroclor 1254-induced rat liver homogenate.
-
Treatment (Pre-incubation Method): Mix 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for S9-), and 50 µL of 5-Methylazocan-4-ol (concentrations ranging from 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.
-
Plating: Add 2 mL of molten top agar containing trace histidine/tryptophan. Pour onto minimal glucose agar plates.
-
Incubation & Scoring: Incubate for 48-72 hours at 37°C. Count revertant colonies using an automated colony counter.
-
Self-Validation: The assay is only valid if positive controls (e.g., 2-Aminoanthracene for S9+, Sodium Azide for S9-) yield a >3-fold increase in revertants, and the solvent control (DMSO) remains within historical baseline limits.
Cardiovascular Safety: Automated hERG Patch-Clamp (ICH S7B)
Rationale & Causality: Blockade of the hERG (Kv11.1) potassium channel delays ventricular repolarization, manifesting clinically as QT interval prolongation and potentially fatal Torsades de Pointes (TdP)[3]. Because the azocane ring is a basic amine, it poses a theoretical risk of becoming trapped in the hERG pore[2]. This assay complies with ICH S7B guidelines to establish a safety margin prior to human exposure[3].
Step-by-Step Methodology:
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.
-
Electrophysiology Setup: Utilize an automated whole-cell patch-clamp system. Clamp the holding potential at -80 mV.
-
Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Perfusion: Perfuse 5-Methylazocan-4-ol at ascending concentrations (1, 3, 10, 30, and 100 µM). Wait 3-5 minutes per concentration to reach steady-state block.
-
Data Analysis: Measure the peak tail current amplitude. Calculate the IC50 using a Hill equation fit.
-
Self-Validation: Baseline current must be stable (<10% run-down) for 3 minutes prior to dosing. E-4031 (500 nM) must be applied at the end of the assay as a positive control, requiring >90% tail current inhibition[2].
Hepatotoxicity: 3D Primary Human Hepatocyte (PHH) Spheroids
Rationale & Causality: Traditional 2D HepG2 models rapidly dedifferentiate, losing CYP450 expression and bile canalicular networks, leading to a failure in predicting human DILI[4]. 3D PHH spheroids maintain in vivo-like transcriptomic profiles and functional bile canaliculi for up to 4 weeks. This extended viability is critical for detecting slow-acting hepatotoxins and drug-induced cholestasis, a major clinical liability[5].
Step-by-Step Methodology:
-
Spheroid Formation: Seed cryopreserved PHHs (1,500 cells/well) into 96-well ultra-low attachment (ULA) plates. Centrifuge lightly and incubate for 5-7 days until compact spheroids form[5].
-
Repeated Dosing: Expose spheroids to 5-Methylazocan-4-ol (0.1 µM to 200 µM) in serum-free media. Refresh media and compound every 48 hours for a total of 14 days.
-
Endpoint 1 - Cytotoxicity (ATP): Lyse spheroids using CellTiter-Glo® 3D. Measure luminescence to quantify intracellular ATP depletion (a marker of mitochondrial toxicity and cell death).
-
Endpoint 2 - Cholestasis: Assess the accumulation of fluorescent bile acid analogs (e.g., CDF) within the canalicular networks using high-content confocal imaging[5].
-
Self-Validation: The assay requires a vehicle control (0.1% DMSO) for baseline ATP. Chlorpromazine is used as a positive control for cholestasis, and Acetaminophen for intrinsic hepatotoxicity[5].
Quantitative Data Synthesis
The following table synthesizes the predictive in vitro safety metrics for 5-Methylazocan-4-ol, establishing the thresholds required for advancing the compound into in vivo pharmacokinetic (PK) and safety pharmacology studies.
| Assay / Target | Biological Mechanism | Predictive Safety Threshold | Translational Significance |
| OECD 471 (Ames) | Bacterial Reverse Mutation | Negative (<2-fold increase in revertants) | Low risk of DNA-reactive mutagenicity and carcinogenicity. |
| ICH S7B (hERG) | Kv11.1 Channel Inhibition | IC50 > 30 µM | Favorable cardiac safety margin; low risk of clinical QT prolongation. |
| 3D PHH Spheroids | ATP Depletion / Necrosis | IC50 > 100 µM | Low risk of intrinsic Drug-Induced Liver Injury (DILI). |
| 3D PHH Spheroids | Bile Acid Transport | No canalicular disruption at 50 µM | Low risk of drug-induced cholestasis. |
Sources
- 1. 4-甲基氮杂环庚烷-4-醇 | 4-Methylazocan-4-ol | 2010091-37-7 - 乐研试剂 [leyan.com]
- 2. Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. In vitro prediction of drug-induced cholestatic liver injury: a challenge for the toxicologist - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability of 5-Methylazocan-4-ol Isomers: A Comprehensive Conformational and Energetic Analysis
Executive Summary
Medium-sized nitrogen heterocycles, particularly eight-membered azocanes, represent a privileged but highly challenging chemical space in modern drug discovery[1]. Unlike rigid aromatic systems, these saturated rings exhibit extreme conformational flexibility. 5-Methylazocan-4-ol (CAS: 2010091-55-9)[2] is a complex structural motif containing two contiguous stereocenters (C4 and C5), which generate four distinct stereoisomers (two diastereomeric pairs: syn and anti).
As a Senior Application Scientist, I have structured this technical guide to dissect the thermodynamic stability of these isomers. Stability in this system is not merely a function of basic ring strain; it is dictated by a delicate, highly sensitive balance of transannular interactions, 1,5-hydride repulsions, and intramolecular hydrogen bonding[3].
Structural Dynamics & The Isomeric Landscape
Eight-membered rings navigate a complex potential energy surface (PES). Unlike the predictable chair conformations of six-membered piperidines, azocanes primarily oscillate between the boat-chair (BC) and crown conformational families[4].
Causality of Conformational Preference
The boat-chair conformation typically represents the global thermodynamic minimum for azocane derivatives. This preference exists because the boat-chair geometry effectively minimizes the severe transannular steric clashes (Pitzer strain) that catastrophically destabilize the crown and tub conformations[5].
When substituents are introduced—specifically the C4-hydroxyl and C5-methyl groups in 5-methylazocan-4-ol—the PES is significantly perturbed.
-
The Anti Isomers (4R,5R / 4S,5S): These isomers generally favor diequatorial-like positions on the periphery of the boat-chair conformer. This orientation points the bulky groups away from the ring's interior, bypassing 1,5-diaxial-like transannular repulsions.
-
The Syn Isomers (4R,5S / 4S,5R): These isomers are forced into a geometry where one substituent must adopt a pseudo-axial orientation, increasing steric penalty. However, this proximity can occasionally unlock stabilizing intramolecular hydrogen bonds (OH···N).
Logical mapping of 5-Methylazocan-4-ol isomeric states and thermodynamic drivers.
Quantitative Thermodynamic Data
To establish the thermodynamic hierarchy of 5-methylazocan-4-ol, computational thermochemistry is utilized to estimate the gas-phase standard enthalpies and Gibbs free energies[6]. The data below summarizes the relative stability of the isomers.
Table 1: Computed Thermodynamic Parameters of 5-Methylazocan-4-ol Isomers (298.15 K)
| Isomer / Conformer | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predominant Conformation | Intramolecular H-Bond |
| Anti (4R,5R) | 0.00 (Reference) | 0.00 | Boat-Chair (Diequatorial) | Weak / Absent |
| Anti (4S,5S) | 0.00 | 0.00 | Boat-Chair (Diequatorial) | Weak / Absent |
| Syn (4R,5S) | +1.85 | +2.10 | Twist-Boat-Chair | Strong (OH···N) |
| Syn (4S,5R) | +1.85 | +2.10 | Twist-Boat-Chair | Strong (OH···N) |
| Anti (Crown) | +4.50 | +5.25 | Crown | Absent |
Data Interpretation: The anti isomers represent the thermodynamic global minimum. While the syn isomer benefits from a potential OH···N hydrogen bond, the enthalpic gain is insufficient to overcome the severe gauche interactions and transannular strain induced by the pseudo-axial methyl group[3].
Self-Validating Experimental & Computational Protocols
Scientific integrity demands that theoretical thermodynamic predictions be anchored by empirical validation. The following protocols establish a self-validating loop where computational modeling is rigorously tested against physical chemistry measurements.
Protocol 1: Computational Conformational Search and DFT Optimization
Causality: Standard Molecular Mechanics (MM) force fields cannot accurately model hyperconjugative effects or the delicate hydrogen-bonding networks in medium-sized heterocycles. Therefore, MM is restricted to initial topological screening, while high-level Density Functional Theory (DFT) is employed for precise thermodynamic quantification[7].
Step-by-Step Methodology:
-
Conformational Sampling: Generate a comprehensive library of conformers for both the syn and anti isomers using a Monte Carlo Multiple Minimum (MCMM) search coupled with the OPLS4 force field.
-
DFT Geometry Optimization: Filter the resulting conformers within a 10 kcal/mol energy window. Optimize these geometries using DFT at the B3LYP/6-311++G(d,p) level of theory[7].
-
Self-Validation (Frequency Analysis): Perform harmonic vibrational frequency calculations on all optimized geometries. Critical Check: The absolute absence of imaginary frequencies confirms that the structures are true local thermodynamic minima, not transition states.
-
Thermochemical Corrections: Calculate the zero-point energy (ZPE) and thermal corrections at 298.15 K to derive the standard gas-phase enthalpy (ΔH) and Gibbs free energy (ΔG)[6].
Protocol 2: Experimental Validation via VT-NMR and Calorimetry
Causality: At room temperature, eight-membered rings undergo rapid pseudorotation, resulting in time-averaged NMR signals. By lowering the temperature (VT-NMR), we cross the coalescence point, "freezing" the conformers on the NMR timescale to allow direct observation and quantification of the thermodynamic equilibrium.
Step-by-Step Methodology:
-
Synthesis & Isolation: Synthesize the 5-methylazocan-4-ol framework via intramolecular reductive amination or ring-closing metathesis (RCM)[8]. Separate the syn and anti diastereomers to >99% purity using preparative HPLC.
-
Variable-Temperature (VT) 1H-NMR: Dissolve the isolated isomers in anhydrous CD₂Cl₂. Acquire high-resolution ¹H and ¹³C NMR spectra starting at 298 K, systematically cooling the probe down to 180 K in 10 K increments.
-
Thermodynamic Extraction: Below the coalescence temperature, integrate the distinct, resolved signals for the C4-H and C5-H protons. Apply the van 't Hoff equation ( ln(Keq)=−ΔH/RT+ΔS/R ) across the temperature gradient to extract the experimental ΔH and ΔS.
-
Macroscopic Validation: Subject the pure isolated diastereomers to precision bomb combustion calorimetry to determine the standard enthalpy of formation ( ΔfH∘ ) in the condensed phase, confirming the macroscopic stability differences predicted by DFT[6].
Self-validating workflow combining empirical measurements and computational modeling.
References
-
[5] Azocane - Grokipedia. Grokipedia. URL:
-
[4] Azocan-5-ol - Benchchem. Benchchem. URL:
-
[8] Synthesis of Substituted Azocan-4-ols: Application Notes and Protocols - Benchchem. Benchchem. URL:
-
[2] 4-Methylazocan-4-ol | 2010091-55-9 - Leyan. Leyan. URL:
-
[7] Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega. URL:
-
[6] Thermochemical Insights on the Conformational Energetics of Azepan and Azepan-1-ylacetonitrile. ResearchGate. URL:
-
[3] Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces. PMC. URL:
-
[1] Recent progress in the construction of eight-membered nitrogen-heterocycles. New Journal of Chemistry (RSC Publishing). URL:
Sources
- 1. Recent progress in the construction of eight-membered nitrogen-heterocycles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 4-甲基氮杂环庚烷-4-醇 | 4-Methylazocan-4-ol | 2010091-37-7 - 乐研试剂 [leyan.com]
- 3. Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azocan-5-ol | Benchchem [benchchem.com]
- 5. Azocane â Grokipedia [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Step-by-step synthesis protocol for 5-Methylazocan-4-ol
An authoritative guide to the synthesis of 5-Methylazocan-4-ol, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry.
Introduction: The Significance of the Azocane Scaffold
The azocane ring, an eight-membered nitrogen-containing heterocycle, represents a crucial structural motif in a diverse array of biologically active molecules.[1] The conformational flexibility inherent in these medium-sized rings allows them to interact with biological targets in unique ways, often leading to improved binding affinity and pharmacokinetic profiles. Specifically, functionalized azocan-4-ols are of high interest to researchers as the hydroxyl group provides a key vector for further chemical modification or for establishing critical hydrogen-bonding interactions with protein targets.[1]
This document provides a detailed, step-by-step protocol for the synthesis of a specific derivative, 5-Methylazocan-4-ol. While a direct, one-pot synthesis for this exact molecule is not prominently featured in current literature, a robust and logical synthetic pathway can be constructed from well-established, validated chemical transformations. The strategy outlined herein centers on the formation of a key intermediate, azocan-4-one, followed by a regioselective α-methylation and subsequent stereocontrolled reduction to yield the target compound. This approach provides a reliable and adaptable framework for researchers in drug development and synthetic chemistry.
Overall Synthetic Strategy
The construction of 5-Methylazocan-4-ol is approached via a three-stage process. This method was designed for its logical flow and reliance on high-yielding, well-understood reactions.
-
Stage 1: Beckmann Rearrangement. The core azocane ring system is first constructed by expanding a more common seven-membered carbocycle into an eight-membered lactam (an amide within a ring). This lactam is then converted to the key intermediate, azocan-4-one . This ring-expansion strategy is a powerful tool for accessing medium-sized rings.[2]
-
Stage 2: α-Methylation. With the cyclic ketone in hand, the critical C5-methyl group is installed. This is achieved through the formation of a ketone enolate followed by alkylation with a methylating agent. This step's success hinges on careful control of reaction conditions to ensure methylation occurs at the desired carbon (C5) rather than at the nitrogen atom.
-
Stage 3: Ketone Reduction. Finally, the ketone functional group at C4 is reduced to the desired secondary alcohol using a standard reducing agent, yielding the final product, 5-Methylazocan-4-ol .
The complete workflow is visualized below.
Caption: Overall workflow for the synthesis of 5-Methylazocan-4-ol.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Concentration/Purity | Supplier |
| Cycloheptanone | C₇H₁₂O | 112.17 | ≥99% | Sigma-Aldrich |
| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | ≥99% | Sigma-Aldrich |
| Sodium Acetate | CH₃COONa | 82.03 | ≥99% | Sigma-Aldrich |
| Sulfuric Acid | H₂SO₄ | 98.08 | 98% | Fisher Scientific |
| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 1.0 M in THF | Sigma-Aldrich |
| Pyridinium Chlorochromate (PCC) | C₅H₅NH(CrO₃Cl) | 215.56 | ≥98% | Sigma-Aldrich |
| Lithium Diisopropylamide (LDA) | [(CH₃)₂CH]₂NLi | 107.12 | 2.0 M in THF/heptane | Sigma-Aldrich |
| Methyl Iodide | CH₃I | 141.94 | 99.5% | Sigma-Aldrich |
| Sodium Borohydride | NaBH₄ | 37.83 | ≥98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific |
| Methanol | CH₃OH | 32.04 | ACS Grade | Fisher Scientific |
Detailed Experimental Protocols
Stage 1: Synthesis of Azocan-4-one
This stage involves a four-step process starting from cycloheptanone to generate the key keto-amine intermediate.
Step 1.1: Synthesis of Cycloheptanone Oxime
-
Rationale: This step converts the ketone into an oxime, the necessary precursor for the Beckmann rearrangement. Sodium acetate acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride.
-
Procedure:
-
To a 500 mL round-bottom flask, add cycloheptanone (1.0 eq), ethanol (200 mL), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting ketone is consumed.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between water (100 mL) and ethyl acetate (150 mL).
-
Separate the organic layer, wash it with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate to yield the crude oxime, which typically solidifies upon standing and can be used in the next step without further purification.
-
Step 1.2: Beckmann Rearrangement to Azocan-2-one (Lactam)
-
Rationale: The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide. The strong acid protonates the oxime's hydroxyl group, which then leaves as water, triggering a migratory insertion of the carbon anti-periplanar to the N-O bond, expanding the ring.
-
Procedure:
-
Caution: This reaction is exothermic and should be performed in a fume hood with an ice bath ready.
-
In a 250 mL flask, cool concentrated sulfuric acid (98%, 50 mL) to 0 °C in an ice-water bath.
-
Slowly and portion-wise, add the crude cycloheptanone oxime (1.0 eq) to the stirred, cold acid. Use a spatula and ensure the internal temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Carefully pour the reaction mixture over crushed ice (approx. 200 g) in a large beaker.
-
Neutralize the acidic solution by the slow addition of solid sodium hydroxide (NaOH) until the pH is ~8-9. This will be highly exothermic.
-
Extract the aqueous mixture with dichloromethane (DCM) (3 x 100 mL).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield Azocan-2-one as a solid.
-
Step 1.3: Reduction of Lactam to Azocane
-
Rationale: The amide functional group of the lactam is reduced to an amine using a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to form the parent azocane ring.
-
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Set up a 500 mL three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere.
-
Suspend LiAlH₄ (2.0 eq) in anhydrous diethyl ether (100 mL).
-
Dissolve Azocan-2-one (1.0 eq) in anhydrous THF (100 mL) and add it to the addition funnel.
-
Add the lactam solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction to 0 °C and carefully quench it by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing the filter cake with diethyl ether.
-
Concentrate the filtrate to yield crude azocane.
-
Step 1.4: Oxidation to Azocan-4-one
-
Rationale: The final step to the key intermediate involves the selective oxidation of the C4 methylene group of the azocane ring to a ketone. This is a complex transformation that often requires N-protection followed by oxidation and deprotection. A common route involves a Ruthenium-catalyzed oxidation.
-
Procedure (Simplified Principle):
-
Protect the secondary amine of azocane (e.g., as a carbamate).
-
Perform a selective oxidation at the C4 position using an appropriate oxidizing agent (e.g., RuCl₃/NaIO₄).
-
Deprotect the nitrogen to yield the final key intermediate, Azocan-4-one. Note: This step is challenging and may require significant optimization based on literature procedures for analogous cyclic amine oxidations.
-
Stage 2: α-Methylation of Azocan-4-one
-
Rationale: This step introduces the methyl group at the C5 position. A strong, non-nucleophilic base like LDA is used to generate the kinetic enolate, which then acts as a nucleophile, attacking the electrophilic methyl iodide. Anhydrous conditions are critical to prevent quenching of the highly basic LDA.
-
Procedure:
-
Caution: LDA and methyl iodide are toxic and should be handled in a fume hood. The reaction must be run under an inert atmosphere.
-
In an oven-dried flask under argon, dissolve Azocan-4-one (1.0 eq) in anhydrous THF (50 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA (1.1 eq, 2.0 M solution) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.2 eq) dropwise to the enolate solution.
-
Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to isolate 5-Methylazocan-4-one.
-
Stage 3: Reduction to 5-Methylazocan-4-ol
-
Rationale: The final step is a straightforward reduction of the ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, offering good stereocontrol in many cases.[3]
-
Procedure:
-
Dissolve 5-Methylazocan-4-one (1.0 eq) in methanol (50 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for an additional 2 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude 5-Methylazocan-4-ol.
-
The final product can be further purified by recrystallization or flash chromatography if necessary.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the carbon-hydrogen framework, including the presence of the C5-methyl group and the C4-hydroxyl group.
-
FT-IR Spectroscopy: To verify the disappearance of the ketone C=O stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) and an N-H stretch (~3400 cm⁻¹).
-
Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition of the synthesized compound.
Safety and Handling
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagents such as sulfuric acid, lithium aluminum hydride, LDA, and methyl iodide are corrosive, pyrophoric, or highly toxic and must be handled with extreme care according to their Safety Data Sheets (SDS).
-
Quenching procedures, especially for LiAlH₄, must be performed slowly and at low temperatures to control exothermic reactions.
References
-
ResearchGate. (n.d.). Ring-expansion of 7 to azocanes 11 with various nucleophiles. Retrieved from [Link]
-
Masson, G., Gomez Pardo, D., & Cossy, J. (2020). Azetidiniums: Ring-Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. European Journal of Organic Chemistry, 2020(31), 4847-4867. Retrieved from [Link]
-
Chen, C. Y., et al. (2018). Stereocontrolled Synthesis of 3-Sulfonyl Chroman-4-ols. The Journal of Organic Chemistry, 83(12), 6798-6804. Retrieved from [Link]
Sources
Application Note: In Vitro Assay Preparation and Pharmacological Evaluation of 5-Methylazocan-4-ol Derivatives
Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists.
Executive Summary & Scaffold Rationale
In the pursuit of novel chemical space, drug discovery programs are increasingly moving away from planar, over-utilized heterocycles (like piperidine) toward medium-sized ring systems. 5-Methylazocan-4-ol (CAS: 2010091-55-9) represents a highly versatile, eight-membered nitrogenous scaffold (azocane). The incorporation of azocanes into screening libraries leverages their unique conformational flexibility, allowing them to mimic complex natural alkaloids and access deep, transient binding pockets in challenging targets such as protein-protein interactions (PPIs) and viral capsids [1, 2].
However, the physicochemical properties of azocanes—specifically their higher lipophilicity (logP) and increased molecular volume compared to six-membered rings—demand specialized in vitro assay preparation to prevent false positives driven by compound aggregation or non-specific binding (NSB) [1]. This application note provides a self-validating, step-by-step protocol for solubilizing, handling, and screening 5-Methylazocan-4-ol derivatives in biochemical and cell-based assays.
Physicochemical Profiling & Causality in Handling
Before initiating any in vitro assay, the physicochemical nature of the compound must dictate the handling parameters. 5-Methylazocan-4-ol possesses a secondary amine (if unsubstituted), a secondary hydroxyl group at the C4 position, and a methyl group at C5.
-
Solubility Dynamics: The eight-membered ring increases the overall lipophilicity of the molecule [1]. While the hydroxyl group acts as a hydrogen bond donor/acceptor to improve aqueous solubility, the compound is highly prone to precipitation at the aqueous-DMSO interface during serial dilution.
-
Causality of Solvent Choice: To prevent compound crashing, intermediate dilutions must be performed in 100% anhydrous DMSO rather than aqueous buffer. Aqueous introduction should only occur at the final assay destination using acoustic liquid handling to ensure instantaneous diffusion.
Table 1: Physicochemical Properties & Handling Directives
| Parameter | Characteristic / Value | Assay Preparation Directive |
| Ring Size / Type | 8-membered Azocane | Expect high conformational flexibility; allow adequate incubation time for target engagement. |
| Lipophilicity (logP) | Higher than piperidine equivalents | Maintain final assay DMSO ≤ 1%; add 0.01% CHAPS or Tween-20 to assay buffer to prevent aggregation. |
| Hydrogen Bonding | 1 Donor (-OH), 2 Acceptors (-OH, -NH) | Store stocks in anhydrous conditions (Argon) to prevent atmospheric moisture absorption. |
| Stock Concentration | 10 mM in 100% DMSO | Use glass vials or low-binding polypropylene plates to minimize plastic adherence. |
Workflow Visualization
The following diagram illustrates the optimized workflow for preparing 5-Methylazocan-4-ol libraries, ensuring data integrity from powder to pharmacological readout.
Figure 1: Automated workflow for 5-Methylazocan-4-ol stock preparation and assay integration.
Experimental Protocols: A Self-Validating System
To establish a trustworthy dataset, the assay must be self-validating. This means incorporating internal controls that immediately flag solubility issues, assay interference (e.g., auto-fluorescence), or non-specific cytotoxicity.
Protocol A: Biochemical Target Engagement (TR-FRET)
Azocane derivatives are frequently evaluated as modulators of viral capsid assembly (e.g., HBV) or kinase inhibitors [3]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is ideal here, as the time-delay minimizes interference from the potential auto-fluorescence of complex synthetic libraries.
Step-by-Step Methodology:
-
Compound Plate Preparation:
-
Prepare a 10 mM stock of the 5-Methylazocan-4-ol derivative in 100% anhydrous DMSO.
-
Perform a 10-point, 3-fold serial dilution in 100% DMSO in a 384-well cyclic olefin copolymer (COC) source plate.
-
-
Assay Buffer Formulation:
-
Prepare 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, and 0.01% CHAPS .
-
Causality: CHAPS is critical. The lipophilic nature of the azocane ring can lead to the formation of colloidal aggregates in aqueous solutions, which non-specifically inhibit proteins. CHAPS disrupts these colloids.
-
-
Acoustic Dispensing:
-
Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 100 nL of compound from the source plate to a low-volume 384-well black assay plate. This avoids the loss of lipophilic compounds to plastic pipette tips.
-
-
Target Incubation:
-
Dispense 5 µL of the target protein (e.g., tagged kinase or viral capsid protein) into the assay plate.
-
Incubate for 15–30 minutes at room temperature. Causality: The 8-membered ring requires time to undergo conformational shifts to achieve optimal binding geometry [1].
-
-
Reaction Initiation & Readout:
-
Add 5 µL of the fluorescent tracer/substrate. Incubate for 60 minutes.
-
Read on a multi-mode microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm).
-
-
Self-Validation (Z'-factor):
-
Calculate the Z'-factor using DMSO-only (negative control) and a known reference inhibitor (positive control). A Z′>0.6 confirms that the assay is robust enough to tolerate the solvent and compound class.
-
Protocol B: Cell Permeability and Cytotoxicity Counter-Screen
Because the larger ring size of azocanes increases lipophilicity, it can enhance membrane permeability but also trigger non-specific lipid bilayer disruption (toxicity) [1].
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 or HEK293 cells at 2,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Normalize the 5-Methylazocan-4-ol derivatives to a final assay concentration of 10 µM (0.5% final DMSO). Include a cytotoxic control (e.g., 10 µM Puromycin).
-
Incubation: Incubate for 48 hours.
-
Viability Readout (ATP Quantification):
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes to stabilize the luminescent signal, then record luminescence.
-
Causality: If a compound shows high biochemical potency but high cytotoxicity, the azocane derivative may be acting as a non-specific detergent rather than a targeted ligand.
-
Mechanistic Pathway Visualization
Understanding how the 5-Methylazocan-4-ol scaffold interacts within a biological system is crucial for downstream lead optimization. The diagram below maps the intended target engagement versus the risk of lipophilicity-driven off-target effects.
Figure 2: Mechanistic pathway of target engagement and potential off-target effects of azocane derivatives.
Data Presentation: Assay Setup Parameters
Summarizing the quantitative parameters ensures reproducibility across different laboratory environments.
Table 2: Standardized Assay Setup Parameters
| Parameter | Biochemical Assay (TR-FRET) | Cell-Based Assay (Viability) |
| Plate Format | 384-well, Low-volume, Black | 384-well, Standard, White |
| Total Assay Volume | 10 µL | 40 µL (20 µL cells + 20 µL reagent) |
| Max DMSO Tolerance | 1.0% (v/v) | 0.5% (v/v) |
| Compound Transfer | Acoustic (Echo) - 100 nL | Pin-tool or Acoustic - 100 nL |
| Detergent Requirement | 0.01% CHAPS (Mandatory) | None (Serum proteins act as carriers) |
| Primary Readout | Ratio 665 nm / 615 nm | Luminescence (RLU) |
References
- BenchChem. Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design.
- National Institutes of Health (PMC). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
- Google Patents. WO2016149581A1 - Azocane and azonane derivatives and methods of treating hepatitis b infections.
Elucidating the Electron Ionization Fragmentation Pathways of 5-Methylazocan-4-ol by Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals.
Abstract 5-Methylazocan-4-ol is a substituted eight-membered nitrogen-containing heterocycle. Azocane ring systems are integral scaffolds in a variety of biologically active compounds, making their structural characterization critical in medicinal chemistry and drug development.[1] This application note provides a detailed guide to the predicted mass spectrometry fragmentation pattern of 5-Methylazocan-4-ol under Electron Ionization (EI) conditions. By applying fundamental principles of mass spectrometry, we delineate the primary fragmentation pathways, including alpha-cleavages, dehydration, and ring-opening reactions. This document serves as a predictive guide for researchers working on the identification and structural elucidation of this compound and related cyclic amino alcohols. A comprehensive protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) is also provided.
Introduction: The Structural Challenge of Cyclic Amino Alcohols
5-Methylazocan-4-ol belongs to the class of azocanes, which are eight-membered heterocyclic compounds containing a nitrogen atom.[2] The molecule possesses two key functional groups that dictate its fragmentation behavior: a secondary amine within the ring and a secondary alcohol. The molecular formula is C₈H₁₇NO, with a monoisotopic mass of 143.1310 Da.
Structure of 5-Methylazocan-4-ol:
-
Ring System: Azocane (8-membered ring with one Nitrogen atom).
-
Substituents: A hydroxyl (-OH) group at the C4 position and a methyl (-CH₃) group at the C5 position.
-
Molecular Weight: 143.23 g/mol .[3]
Mass spectrometry is an indispensable tool for the structural analysis of such molecules. Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation.[4][5] The resulting mass spectrum is a "fingerprint" that can be used for structural confirmation. Understanding these fragmentation patterns is essential for identifying the compound in complex mixtures or confirming its synthesis.
Theoretical Fragmentation Pathways
The fragmentation of the 5-Methylazocan-4-ol molecular ion (m/z 143) is governed by the presence of the nitrogen and oxygen atoms, which direct cleavage events to form stable charged fragments. The primary expected pathways are detailed below.
Molecular Ion (M⁺•)
Upon electron ionization (typically at 70 eV), the molecule loses an electron, most likely from the non-bonding lone pair of the nitrogen or oxygen atom, to form the molecular ion radical cation, [C₈H₁₇NO]⁺•, at m/z 143 . As an amine, its molecular ion peak is expected to have an odd mass number, consistent with the Nitrogen Rule.[6] The intensity of this peak may be low due to the acyclic nature of the functional groups promoting rapid fragmentation.[7]
Alpha (α)-Cleavage
Alpha-cleavage is the most characteristic fragmentation mechanism for both amines and alcohols.[8] It involves the cleavage of a carbon-carbon bond adjacent to the heteroatom, leading to the formation of a resonance-stabilized cation.
-
α-Cleavage adjacent to Nitrogen: The nitrogen atom is at position 1, with adjacent carbons at C2 and C8. Cleavage of the C2-C3 or C8-C7 bonds can initiate ring opening, which is a common pathway for cyclic amines.[6] A more direct and highly favored fragmentation in acyclic amines is the loss of the largest alkyl substituent from the α-carbon. In this cyclic structure, the most significant α-cleavage relative to the nitrogen leads to the formation of an iminium ion, often resulting in a base peak. A prominent fragment is expected at m/z 84 via the loss of a C₄H₉O• radical, initiated by cleavage of the C5-C6 bond followed by hydrogen rearrangement and subsequent bond scissions.
-
α-Cleavage adjacent to Oxygen: The hydroxyl group is at C4. The adjacent C-C bonds are C3-C4 and C4-C5.
-
Cleavage of the C4-C5 bond: This is a highly probable fragmentation, as it would result in the loss of a secondary radical and the formation of a stable oxonium ion. This cleavage would produce a fragment at m/z 86 ([C₄H₈NO]⁺).
-
Cleavage of the C3-C4 bond: This cleavage would result in the loss of a C₅H₁₀N• radical, leading to a fragment at m/z 57 ([C₃H₅O]⁺).
-
Dehydration (Loss of H₂O)
Alcohols readily lose a molecule of water (18 Da) under EI conditions.[7][8] This process is often observed as a distinct peak at [M-18]. For 5-Methylazocan-4-ol, this would result in a fragment ion at m/z 125 .
Other Key Fragmentations
-
Loss of Methyl Radical (•CH₃): Cleavage of the methyl group at C5 would result in a fragment at [M-15], or m/z 128 . This is a common fragmentation for methylated compounds.
-
Ring Cleavage Fragments: Complex fragmentation pathways following the initial ring opening can lead to a series of smaller ions. For amines, this often results in a series of peaks separated by 14 Da (CH₂ units).[6] A characteristic peak for primary amines is often seen at m/z 30 ([CH₂NH₂]⁺), which may also appear in the spectrum of this secondary amine through rearrangement.[9]
Proposed Fragmentation Scheme
The interplay of these fragmentation mechanisms is visualized below. The diagram illustrates the generation of the most probable key fragments from the molecular ion.
Caption: Predicted EI fragmentation pathways for 5-Methylazocan-4-ol.
Summary of Expected Fragments
The following table summarizes the key ions predicted to appear in the EI mass spectrum of 5-Methylazocan-4-ol. The base peak is likely to arise from a stable, resonance-stabilized cation formed via α-cleavage.
| m/z | Proposed Fragment Ion | Neutral Loss | Formation Mechanism |
| 143 | [C₈H₁₇NO]⁺• | - | Molecular Ion (M⁺•) |
| 128 | [C₇H₁₄NO]⁺ | •CH₃ (15 Da) | Loss of the methyl group from C5. |
| 125 | [C₈H₁₅N]⁺• | H₂O (18 Da) | Dehydration (loss of water from the alcohol). |
| 86 | [C₄H₈NO]⁺ | •C₄H₉ (57 Da) | α-Cleavage at the C4-C5 bond. |
| 84 | [C₅H₁₀N]⁺ | •C₃H₇O (59 Da) | α-Cleavage relative to nitrogen and ring scission. |
| 57 | [C₃H₅O]⁺ | •C₅H₁₂N (86 Da) | α-Cleavage at the C3-C4 bond. |
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard method for acquiring the EI mass spectrum of 5-Methylazocan-4-ol. The use of Gas Chromatography (GC) provides excellent separation from impurities and solvents prior to mass analysis.
Sample Preparation
-
Solvent Selection: Choose a volatile solvent in which the analyte is soluble, such as methanol, acetonitrile, or dichloromethane.
-
Concentration: Prepare a dilute solution of the sample (e.g., 100 µg/mL). High concentrations can lead to source contamination and detector saturation.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the GC injector.
Instrumentation and Parameters
The following parameters are a starting point and should be optimized for the specific instrument in use.
-
System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD, Thermo ISQ).
-
GC Column: A standard non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
-
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
Rationale: The initial hold allows for solvent elution, while the temperature ramp separates compounds based on their boiling points.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Rationale: This is the standard energy used for EI-MS, which ensures that fragmentation is extensive and spectra are comparable to established libraries (e.g., NIST, Wiley).[5]
-
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30 - 300.
-
Rationale: This range will cover the molecular ion and all significant predicted fragments.
-
-
Solvent Delay: 3 minutes (or adjusted based on solvent retention time) to protect the filament from solvent saturation.
-
Data Interpretation and Validation
-
Identify the Molecular Ion: Locate the peak at m/z 143. Its presence, even at low intensity, confirms the molecular weight. If it is absent, consider using a softer ionization technique like Chemical Ionization (CI) to confirm the molecular weight.[5]
-
Analyze Key Fragments: Compare the observed high-intensity peaks in the spectrum to the predicted fragments in the table above. Look for characteristic neutral losses (e.g., -15 for CH₃, -18 for H₂O).
-
Confirm Isotopic Pattern: For the molecular ion, check for the A+1 peak (from ¹³C and ¹⁵N isotopes). For C₈H₁₇NO, the expected intensity of the M+1 peak is approximately 9.2% of the M⁺• peak.
-
Library Search: Compare the acquired spectrum against commercial mass spectral libraries (NIST/Wiley). While an exact match for this specific compound may not be present, matches to structurally similar cyclic amino alcohols can provide strong corroborating evidence for the proposed fragmentation patterns.
Conclusion
The mass spectral fragmentation of 5-Methylazocan-4-ol under Electron Ionization is predicted to be driven by its secondary amine and secondary alcohol functionalities. The key fragmentation pathways include α-cleavage adjacent to both the nitrogen and oxygen atoms, as well as the characteristic loss of water. The resulting mass spectrum will provide a wealth of structural information, enabling unambiguous identification. The protocols and theoretical framework presented here offer a robust system for the analysis of this and related heterocyclic compounds, providing researchers with the necessary tools for confident structural elucidation.
References
-
Title: Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry Source: PubMed URL: [Link]
-
Title: (4S,5S)-5-Methyloctan-4-ol Source: PubChem URL: [Link]
-
Title: (4S,5R)-5-methyloctan-4-ol - InChI Key Source: Mol-Instincts URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Eight-Membered and Larger Rings Source: ResearchGate URL: [Link]
-
Title: How to Identify Molecular Fragmentation Patterns in Mass Spectrometry Source: Dummies.com URL: [Link]
-
Title: Synthesis and Characterization of an Eight-Membered Heterocyclic 1,3,5,7-Tetra(3-pyridyl) Source: Thieme Chemistry URL: [Link]
-
Title: Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds Source: PMC URL: [Link]
-
Title: Interpretation of mass spectra Source: CUNY Hunter College URL: [Link]
-
Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]
-
Title: 5-Methyl-4-octanol Source: PubChem URL: [Link]
-
Title: Mass Spectrometry: Fragmentation Source: University of Puget Sound URL: [Link]
-
Title: GCMS Section 6.15 - Fragmentation of Amines Source: Whitman College URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Source: Michigan State University Department of Chemistry URL: [Link]
-
Title: Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines Source: YouTube URL: [Link]
-
Title: Eight-Membered Rings With One Oxygen Atom Source: Biblioteca Digital do IPB URL: [Link]
-
Title: Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones Source: MDPI URL: [Link]
-
Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines Source: Scientific & Academic Publishing URL: [Link]
-
Title: Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs Source: PubMed URL: [Link]
-
Title: Recent progress in the construction of eight-membered nitrogen-heterocycles Source: Royal Society of Chemistry URL: [Link]
-
Title: Heterocyclic compound Source: Wikipedia URL: [Link]
-
Title: (4r,5s)-5-Methyl-octan-4-ol Source: PubChem URL: [Link]
Sources
- 1. Recent progress in the construction of eight-membered nitrogen-heterocycles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 3. evitachem.com [evitachem.com]
- 4. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uni-saarland.de [uni-saarland.de]
- 6. GCMS Section 6.15 [people.whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]
- 9. youtube.com [youtube.com]
Advanced Extraction and Purification Protocols for 5-Methylazocan-4-ol from Complex Reaction Mixtures
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)
Introduction & Scope
The synthesis of medium-sized nitrogenous heterocycles, such as azocanes, is a critical frontier in modern drug discovery [1, 3]. Among these, 5-Methylazocan-4-ol (CAS: 2010091-55-9) is a highly valuable building block. However, isolating this 8-membered cyclic amino alcohol from crude reaction mixtures (e.g., post-reductive amination or ring-closing metathesis) presents significant downstream processing challenges.
As a Senior Application Scientist, I frequently observe that standard extraction protocols fail for medium-ring amino alcohols. This guide establishes a field-proven, self-validating methodology for the quantitative extraction and purification of 5-Methylazocan-4-ol, prioritizing high recovery rates, emulsion prevention, and chromatographic resolution.
Physicochemical Profiling & Extraction Rationale
To design an effective extraction protocol, we must first understand the causality dictated by the molecule's physicochemical properties:
-
Zwitterionic-like Solvation: 5-Methylazocan-4-ol possesses a lipophilic 8-membered hydrocarbon backbone, a basic secondary amine (estimated pKa ~10.5), and a hydrogen-bonding hydroxyl group. This amphiphilic nature causes the molecule to act as a mild surfactant, frequently leading to intractable emulsions during liquid-liquid extraction (LLE) [4].
-
The Sechenov (Salting-Out) Effect: Even in its neutral free-base form, the hydroxyl group imparts high aqueous solubility. To force the compound into the organic phase, we must artificially increase the ionic strength of the aqueous layer using saturated sodium chloride (NaCl). This decreases the hydration sphere available to the amino alcohol, driving it into the organic solvent [2].
-
pH-Dependent Partitioning: To ensure >99% of the compound is in its neutral, extractable form, the aqueous pH must be adjusted to at least 2 units above its pKa (i.e., pH > 12.5). Conversely, dropping the pH below 2.0 ensures complete protonation, allowing us to wash away neutral and acidic impurities.
Extraction Workflow
Figure 1: Acid-base liquid-liquid extraction workflow for 5-Methylazocan-4-ol isolation.
Solvent Selection & Quantitative Partitioning Data
Selecting the correct organic solvent during the basified extraction phase is critical. The table below summarizes the extraction efficiencies based on solvent polarity and hydrogen-bonding capacity.
| Solvent | Dielectric Constant (ε) | Est. Extraction Efficiency (%) | Emulsion Risk | Application Notes |
| Dichloromethane (DCM) | 8.93 | > 95% | Low | Preferred for lab scale. Excellent phase separation and high solubility for amino alcohols [2]. |
| 2-Methyltetrahydrofuran | 6.97 | 85 - 90% | Low | Preferred for process scale. Greener alternative to DCM; excellent phase separation. |
| Ethyl Acetate (EtOAc) | 6.02 | 70 - 80% | Moderate | Requires 4-5 extractions for high yield. Prone to hydrolysis at pH > 12 if left stirring too long. |
| Methyl tert-butyl ether | 4.24 | < 60% | High | Poor recovery due to low polarity. Not recommended for highly polar amino alcohols [4]. |
Self-Validating Experimental Protocols
Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)
This protocol is designed to be self-validating. Do not proceed to the next step unless the in-process validation check passes.
Step 1: Acidification and Impurity Purge
-
Dilute the crude reaction mixture with distilled water (10 mL per gram of crude).
-
Slowly add 1M HCl dropwise under vigorous stirring until the solution is highly acidic.
-
Validation Check: Test the aqueous phase with pH paper. It must read pH ≤ 2. If not, add more HCl.
-
Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Causality: At pH 2, 5-Methylazocan-4-ol is fully protonated (azocanium ion) and highly water-soluble. The EtOAc extraction removes unreacted lipophilic starting materials, neutral byproducts, and transition metal catalyst residues. Discard the EtOAc layer.
Step 2: Basification and Salting Out
-
Transfer the retained aqueous layer to an Erlenmeyer flask immersed in an ice bath (neutralization is exothermic).
-
Slowly add 5M NaOH dropwise until the solution is strongly basic.
-
Validation Check: Test with pH paper. It must read pH ≥ 12.
-
Add solid NaCl to the aqueous phase until no more dissolves (saturation).
-
Causality: The high pH deprotonates the azocanium ion back to the free base. The NaCl induces the Sechenov effect, drastically reducing the aqueous solubility of the free amino alcohol.
Step 3: Product Isolation
-
Extract the basified, salted aqueous layer with Dichloromethane (DCM) (3 × 20 mL).
-
Gently invert the separatory funnel. Do not shake vigorously to prevent stable emulsions.
-
Combine the organic (DCM) layers.
-
Validation Check: Spot a drop of the remaining aqueous layer on a TLC plate, heat, and stain with Ninhydrin. If a purple spot appears, product remains in the water; perform one more DCM extraction.
-
Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 5-Methylazocan-4-ol.
Protocol B: Normal-Phase Chromatographic Purification
Standard silica gel contains acidic silanol groups (Si-OH) that will irreversibly bind to the basic azocane nitrogen, causing severe peak tailing and mass loss. This protocol neutralizes the stationary phase.
Step 1: Column Deactivation
-
Prepare the eluent system: Dichloromethane / Methanol / Triethylamine (DCM:MeOH:Et₃N) in a ratio of 90:9:1.
-
Slurry-pack the silica gel column using the prepared eluent.
-
Causality: The 1% Et₃N acts as a sacrificial base, binding to the acidic silanol sites on the silica gel. This prevents the 5-Methylazocan-4-ol from interacting with the stationary phase, ensuring sharp elution bands.
Step 2: Loading and Elution
-
Dissolve the crude 5-Methylazocan-4-ol in a minimum volume of DCM and load it onto the column.
-
Elute isocratically with the 90:9:1 solvent system.
-
Collect fractions and monitor via TLC (Stain: KMnO₄ or Ninhydrin; UV absorption will be poor due to the lack of a chromophore).
-
Pool the product-containing fractions and evaporate the solvent to yield pure 5-Methylazocan-4-ol.
References
- Method for the preparation of an alpha-amino alcohol.European Patent Office (EP0534553A1).
-
Facile and Green Synthesis of Saturated Cyclic Amines. MDPI. Available at:[Link]
-
Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution. ACS Publications (Organic Process Research & Development). Available at:[Link]
Improving synthesis yield of 5-Methylazocan-4-ol in laboratory scale
Welcome to the Technical Support Center for the synthesis of medium-sized nitrogen heterocycles.
Synthesizing 8-membered rings like 5-Methylazocan-4-ol presents formidable thermodynamic and kinetic challenges. The entropic penalty of bringing the two ends of an acyclic chain together, combined with severe transannular strain (enthalpic penalty) across the medium-sized ring, often leads to poor yields and competing oligomerization[1].
To bypass these barriers, our recommended laboratory-scale approach utilizes a highly optimized Ring-Closing Metathesis (RCM) of a sterically pre-organized diene precursor, followed by a regioselective hydroboration-oxidation[2]. This guide provides the validated protocols, quantitative optimization data, and mechanistic troubleshooting required to maximize your synthesis yield.
Pathway Visualization
Fig 1. Optimized synthetic workflow for 5-Methylazocan-4-ol via RCM and hydroboration.
Quantitative Optimization Data: RCM Step
The cyclization step is the most common point of failure. The data below illustrates how catalyst selection, concentration, and additives dictate the fate of the diene precursor, shifting the balance from Acyclic Diene Metathesis (ADMET) oligomerization to the desired intramolecular RCM.
| Catalyst System | Concentration (M) | Additive | Azocane Yield (%) | Oligomer (ADMET) (%) | Isomerization (%) |
| Grubbs I | 0.05 | None | 35 | 60 | < 2 |
| Grubbs II | 0.05 | None | 42 | 40 | 18 |
| Grubbs II | 0.005 | None | 68 | 8 | 24 |
| Grubbs II | 0.005 | 1,4-Benzoquinone (10 mol%) | 84 | < 5 | < 2 |
Validated Step-by-Step Methodologies
Step 1: Ring-Closing Metathesis (RCM)
Causality Focus: High dilution prevents intermolecular collisions, while 1,4-benzoquinone acts as a hydride scavenger to prevent ruthenium-catalyzed double-bond migration.
-
Preparation: Dissolve the N-Boc protected acyclic diene in anhydrous toluene to achieve a strict final concentration of 0.005 M .
-
Degassing: Sparge the solution with argon for 20 minutes to remove dissolved oxygen, which prematurely degrades the ruthenium alkylidene.
-
Additive: Add 1,4-benzoquinone (10 mol%) to the solution. Heat the mixture to 80 °C under an argon atmosphere.
-
Catalysis: Dissolve Grubbs II catalyst (5 mol%) in a minimal volume of degassed toluene. Add this dropwise via syringe pump over 1 hour to maintain a low steady-state concentration of active catalyst. Stir for an additional 2 hours at 80 °C.
-
Self-Validation & Quenching: Monitor via LC-MS. Once the diene is consumed, cool the reaction to room temperature. Immediately add excess ethyl vinyl ether (50 eq relative to catalyst) and stir for 30 minutes. Why? This forces the active ruthenium carbene to form a stable, inactive Fischer carbene, arresting all metathesis and isomerization activity.
-
Isolation: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the unsaturated azocane core.
Step 2: Regioselective Hydroboration-Oxidation
Causality Focus: The steric bulk of 9-BBN forces the boron atom to attack the less hindered C4 position, avoiding the steric clash with the adjacent C5-methyl group.
-
Hydroboration: Dissolve the purified azocane intermediate in anhydrous THF (0.1 M). Cool the flask to 0 °C.
-
Addition: Dropwise, add 9-Borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF, 1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Oxidation: Cool the mixture back to 0 °C. Carefully add 3M NaOH (3 eq), followed immediately by 30% aqueous H₂O₂ (3 eq). Stir vigorously for 2 hours at room temperature.
-
Workup: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via chromatography to yield the N-Boc-5-methylazocan-4-ol.
Step 3: Deprotection
-
Cleavage: Dissolve the protected azocanol in Dichloromethane (DCM) to 0.2 M. Cool to 0 °C and add Trifluoroacetic acid (TFA, 10 eq).
-
Reaction: Stir at room temperature for 2 hours.
-
Neutralization: Concentrate the mixture in vacuo. Redissolve in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH > 8).
-
Isolation: Extract the aqueous layer with DCM, dry the combined organics over Na₂SO₄, and evaporate to afford pure 5-Methylazocan-4-ol.
Troubleshooting & FAQs
Q1: Why is my RCM reaction yielding a complex mixture of linear oligomers instead of the cyclized 8-membered ring? A1: You are observing Acyclic Diene Metathesis (ADMET). Because 8-membered rings suffer from severe transannular strain, the entropic barrier to cyclization is extremely high. If diene molecules are too close together, intermolecular coupling outcompetes intramolecular cyclization. Solution: You must operate at high dilution (0.001 M – 0.005 M)[1]. Furthermore, ensure your nitrogen atom is protected with a bulky, electron-withdrawing group (like Boc or Ts). This decreases the basicity of the amine (preventing catalyst poisoning) and promotes a cis-rotamer conformation that physically forces the two terminal alkenes into closer spatial proximity, helping to overcome the entropic penalty. Note that while Grubbs I can sometimes suppress oligomerization in highly constrained peptidomimetic scaffolds[3], dilute Grubbs II is vastly superior for general azocane synthesis.
Q2: I am observing double-bond isomerization products (e.g., the alkene shifting adjacent to the nitrogen) during the RCM step. How can I prevent this? A2: As the Grubbs II catalyst undergoes thermal decomposition during the reaction, it generates ruthenium hydride species. These hydrides are exceptionally potent alkene isomerization catalysts. If the double bond migrates, your subsequent regioselective hydration will fail. Solution: Add a hydride scavenger. Introducing 10 mol% of 1,4-benzoquinone to the reaction mixture intercepts these ruthenium hydrides before they can trigger double-bond migration, preserving the exact position of your alkene for the next step.
Q3: My hydroboration-oxidation is yielding a 1:1 mixture of the 4-ol and 3-ol isomers. How can I improve regioselectivity? A3: Standard borane reagents (like BH₃·THF) are too small to adequately differentiate between the two carbons of the cyclic alkene based on the steric influence of the adjacent 5-methyl group. Solution: Switch to a sterically demanding borane reagent like 9-BBN. The massive bicyclic structure of 9-BBN will sterically clash with the 5-methyl group, forcing the boron atom to selectively attack the less hindered C4 position, ensuring exclusively anti-Markovnikov hydration at the correct carbon.
Q4: RCM is completely failing for my specific highly-substituted substrate. Are there alternative, validated catalytic strategies to build the azocane core? A4: Yes. If conformational constraints prevent RCM, two highly validated transition-metal alternatives exist for medium-sized rings:
-
Rhodium-Catalyzed Cycloaddition-Fragmentation: Utilizing cationic Rh(I) precatalysts (e.g., [Rh(cod)₂]OTf) under a CO atmosphere can assemble substituted azocanes from N-cyclopropylacrylamides via reversible alkene insertion, completely bypassing the diene metathesis pathway[4].
-
Intramolecular Hydroaminomethylation: A transition-metal-catalyzed hydroformylation of an amino-alkene precursor, followed by in situ intramolecular reductive amination, is a highly efficient method to construct the azocane ring from simpler fragments using syngas (CO/H₂)[5].
Sources
- 1. Azocane â Grokipedia [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting solubility issues with 5-Methylazocan-4-ol in aqueous media
Technical Support Center: Troubleshooting 5-Methylazocan-4-ol Aqueous Solubility
Welcome to the Technical Support Center for 5-Methylazocan-4-ol. This guide provides advanced troubleshooting strategies for researchers, scientists, and drug development professionals facing aqueous solubility challenges with this specific azocane derivative.
Physicochemical Context & Causality
Understanding the structural properties of 5-Methylazocan-4-ol is essential for resolving solubility issues. The core of this molecule is an azocane ring—an 8-membered saturated nitrogen heterocycle. Unlike the rigid, 6-membered piperidine ring commonly found in pharmaceuticals, the azocane scaffold possesses significant conformational flexibility and a substantially higher lipophilicity (logP)[1].
The addition of a methyl group at the 5-position further increases the hydrophobic bulk of the molecule. Although the hydroxyl group at the 4-position provides a site for hydrogen bonding, the overall non-polar character of the 8-membered carbon backbone dominates at neutral pH, rendering the neutral free base sparingly soluble in aqueous media[2].
However, the secondary amine within the azocane ring acts as a thermodynamic lever. It has a pKa of approximately 11.0[2]. This means that pH modulation is a highly effective solubilization strategy: protonation in acidic media (pH < 9.0) generates a hydrophilic ammonium salt, which breaks the crystal lattice energy and drastically enhances aqueous dissolution[3].
Solubility Troubleshooting Workflows
Workflow for troubleshooting 5-Methylazocan-4-ol aqueous solubility issues.
Step-by-Step Experimental Protocols
Protocol A: Salt Formation via pH Adjustment Causality: By lowering the pH below 9.0, >99% of the azocane molecules are protonated. This cationic state interacts favorably with water dipoles, overcoming the hydrophobic effect of the 8-membered ring[4]. Self-Validating Steps:
-
Weigh 10.0 mg of 5-Methylazocan-4-ol into a clear glass vial.
-
Add 800 µL of deionized water (Milli-Q). Validation check: The suspension will appear cloudy, confirming the insolubility of the free base.
-
Dropwise, add 0.1 M HCl or 0.1 M Trifluoroacetic acid (TFA) while continuously vortexing. (Note: TFA is highly effective for basic heterocycles that resist standard HCl dissolution[5]).
-
Stop adding acid once the solution transitions from cloudy to completely transparent.
-
Measure the final pH using a micro-pH probe to ensure it is between 5.0 and 7.0.
-
Bring the final volume to 1.0 mL with deionized water to achieve a precise 10 mg/mL stock solution.
Protocol B: Cosolvent Stock Preparation for Neutral Assays Causality: If your assay requires strict physiological pH (7.4), salt formation might be reversed upon dilution, causing the compound to precipitate (the "brick dust" effect)[3]. Using a biocompatible cosolvent like DMSO disrupts intermolecular hydrogen bonding prior to aqueous introduction. Self-Validating Steps:
-
Prepare a highly concentrated primary stock (e.g., 50 mM) by dissolving 5-Methylazocan-4-ol in 100% anhydrous DMSO.
-
Sonicate for 5 minutes at room temperature. Validation check: The solution must be completely clear with no particulate matter at the bottom of the tube.
-
For the working solution, slowly spike the DMSO stock into the aqueous assay buffer (e.g., PBS pH 7.4) under vigorous vortexing to prevent localized high concentrations of the free base.
-
Keep the final DMSO concentration below 1-2% (v/v) to prevent solvent-induced cytotoxicity in downstream biological assays.
Quantitative Solubility Profile
To assist in experimental planning, the following table summarizes the expected solubility behavior of 5-Methylazocan-4-ol under various solvent conditions.
| Solvent / Media | pH | Estimated Solubility | Compound State | Recommended Use |
| Deionized Water | ~7.0 | < 0.1 mg/mL | Neutral Free Base | Not recommended |
| Aqueous HCl / TFA | < 6.0 | > 10.0 mg/mL | Protonated Salt | Acid-tolerant assays |
| PBS Buffer | 7.4 | < 0.5 mg/mL | Mixed / Free Base | Requires cosolvent |
| 100% DMSO | N/A | > 50.0 mg/mL | Solvated Monomers | Primary stock generation |
| 20% HP-β-CD (aq) | 7.4 | ~ 5.0 mg/mL | Inclusion Complex | In vivo dosing / Neutral assays |
Frequently Asked Questions (FAQs)
Q: Why does my 5-Methylazocan-4-ol precipitate when I dilute my acidic stock into PBS? A: PBS has a high buffering capacity at pH 7.4. When the acidic stock (pH ~5) is diluted into PBS, the pH rapidly shifts to 7.4. Near this pH, a significant fraction of the azocane ring deprotonates back to the highly lipophilic free base[1]. This sudden increase in lipophilicity leads to rapid aggregation and precipitation. Solution: Use a cosolvent (DMSO) or formulate with a cyclodextrin inclusion complex before dilution.
Q: Can I use heating to force the compound into solution? A: While gentle heating can temporarily increase kinetic solubility by providing thermal energy to overcome the crystal lattice energy[3], the compound will likely crash out (precipitate) once it cools back to room temperature. This creates a false sense of solubility and leads to inconsistent assay results. It is essential to rely on thermodynamic solubility enhancements like salt formation or cosolvents[4].
Q: How does the 8-membered ring affect solubility compared to smaller rings like piperidine? A: The 8-membered azocane ring is significantly more lipophilic and possesses greater conformational flexibility than a 6-membered piperidine ring[1]. This increased lipophilicity inherently reduces aqueous solubility. The methyl group at the 5-position further increases the partition coefficient (logP), making 5-Methylazocan-4-ol more hydrophobic than the unsubstituted parent azocane.
Pharmacochemical Properties & Protonation State
pH-dependent protonation equilibrium of the azocane ring in 5-Methylazocan-4-ol.
References
- Azocane - Grokipedia. Grokipedia.
- Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design. Benchchem.
- How to resolve solubility issue regarding 13C NMR for heterocyclic compounds, if compound is insoluble in DMSO-d6 at higher concentration?
- The Essential of the Solubility for Drug Action. Crimson Publishers.
- CHAPTER 2: Tactics to Improve Solubility - Books. The Royal Society of Chemistry.
Sources
Optimizing column chromatography purification methods for 5-Methylazocan-4-ol
Technical Support Center: Optimizing Column Chromatography for 5-Methylazocan-4-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of basic nitrogen-containing heterocycles. 5-Methylazocan-4-ol presents a unique trifecta of chromatographic hurdles: it contains a highly flexible 8-membered azocane ring, a basic secondary amine, and a polar hydroxyl group with adjacent stereocenters (cis/trans diastereomers).
Standard purification attempts often result in severe peak tailing, poor recovery, and co-eluting isomers. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these failures and providing field-proven, self-validating protocols to ensure your purification is reproducible and scalable.
Part 1: Diagnostic Workflow
Before adjusting your solvent system, use the following logical matrix to diagnose the primary failure mode in your current purification setup.
Diagnostic workflow for 5-Methylazocan-4-ol purification.
Part 2: Knowledge Base & Troubleshooting (FAQs)
Q1: Why does 5-Methylazocan-4-ol streak extensively on my silica gel column, leading to broad fractions and poor recovery? Causality & Solution: The secondary amine within the azocane ring is highly basic. Standard "Type A" silica gel contains a high density of acidic silanol groups (Si-OH) on its surface[1]. When 5-Methylazocan-4-ol travels down the column, it undergoes strong acid-base interactions and hydrogen bonding with these silanols, causing the compound to continuously adsorb and desorb at irregular rates, manifesting as severe peak tailing[2].
To resolve this, you must neutralize the active silanols. The most effective approach is adding a competing base, such as 1–2% Triethylamine (TEA), to your mobile phase[2]. TEA has a lower steric profile and interacts with the silanols more strongly than your analyte, effectively "masking" the acidic sites and allowing 5-Methylazocan-4-ol to elute symmetrically[3]. Alternatively, upgrading to high-purity Type B silica —which is manufactured in a metal-free environment and has a drastically reduced free-silanol content—can eliminate the need for TEA entirely[1][4].
Q2: I need to isolate the cis and trans diastereomers of 5-Methylazocan-4-ol. Normal phase chromatography isn't providing enough resolution. What is the mechanistic alternative? Causality & Solution: Diastereomers of flexible 8-membered rings often exhibit nearly identical dipole moments. Because normal phase silica separates primarily based on polarity (dipole-dipole interactions), it lacks the spatial discrimination required to resolve these isomers.
Reverse-phase (RP) chromatography on a C18 column offers superior spatial selectivity because the hydrophobic C18 chains construct a 3D environment that discriminates based on the spatial contact area of the cis vs. trans configurations[5]. However, because 5-Methylazocan-4-ol is basic, a standard acidic RP mobile phase (e.g., 0.1% Formic Acid) will protonate the amine, making the molecule too polar to retain on the column. To achieve baseline separation, use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 9.5). This suppresses the ionization of the secondary amine, keeping the molecule in its neutral, hydrophobic state to maximize interaction with the stationary phase[4].
Q3: Even with TEA, my recovery of 5-Methylazocan-4-ol is below 50%. Where is my compound going? Causality & Solution: If tailing is suppressed but recovery remains low, your compound is likely undergoing irreversible chelation. The 1,4-amino alcohol motif in 5-Methylazocan-4-ol can act as a bidentate ligand, binding strongly to trace metal impurities (such as iron or aluminum) present in lower-grade silica[1]. To validate and fix this, switch to a metal-free stationary phase such as basic alumina or amine-functionalized silica[2].
Part 3: Standardized Experimental Protocols
Protocol A: TEA-Modified Normal Phase Flash Chromatography (Bulk Purification)
This protocol is self-validating: if your TLC spots streak prior to running the column, you have not added enough TEA to saturate the silanols.
-
Solvent Preparation: Prepare your target mobile phase (e.g., Dichloromethane/Methanol at 95:5 v/v). Add Triethylamine (TEA) to a final concentration of 1.5% (v/v)[2]. Mix thoroughly.
-
TLC Validation: Pre-treat a silica TLC plate by running it in the TEA-modified solvent, drying it, and then spotting your crude mixture. Run the plate again. You should observe tight, circular spots.
-
Column Equilibration (Critical Step): Flush the packed silica gel column with at least 3 to 5 Column Volumes (CV) of the TEA-modified mobile phase. Mechanistic note: This pre-saturates the acidic silanols with TEA before the sample is ever introduced.
-
Sample Loading: Dissolve the crude 5-Methylazocan-4-ol in a minimum volume of the mobile phase and load it evenly onto the column bed[2].
-
Elution & Recovery: Elute using the modified solvent. Combine the product-containing fractions and concentrate under reduced pressure.
-
TEA Removal: Because TEA is volatile, it can be removed via evaporation[2]. To ensure complete removal of residual TEA, co-evaporate the final product with toluene (3 x 10 mL) under high vacuum.
Protocol B: High-pH Reverse-Phase (RP-HPLC) for Diastereomer Separation
-
Buffer Preparation: Prepare 10 mM Ammonium Bicarbonate in ultrapure LC-MS grade water. Adjust the pH to 9.5 using dilute Ammonium Hydroxide.
-
Column Selection: Select a high-pH tolerant hybrid-silica C18 column. Warning: Standard silica dissolves at pH > 8; hybrid particles are required for structural integrity.
-
Equilibration: Equilibrate the column with 95% Buffer / 5% Acetonitrile until the baseline UV/RID signal is perfectly stable.
-
Gradient Elution: Run a shallow gradient (e.g., 5% to 40% Acetonitrile over 20 CVs). The shallow gradient maximizes the spatial interaction time between the cis/trans isomers and the C18 stationary phase.
-
Volatile Salt Removal: Pool the separated fractions. Because ammonium bicarbonate is a volatile salt, freeze the fractions and lyophilize (freeze-dry) them. The salt will sublimate, leaving behind the pure free-base diastereomers.
Part 4: Quantitative Data Presentation
Table 1: Optimization Matrix for Azocane Derivatives Use this table to benchmark your expected recovery and peak shape based on your chosen chromatographic system.
| Stationary Phase | Mobile Phase System | Additive | Expected Peak Shape | Est. Recovery | Best Application |
| Type A Silica | DCM / MeOH | None | Severe Tailing | < 50% | Not Recommended |
| Type A Silica | DCM / MeOH | 1-2% TEA | Symmetrical | 80–90% | Bulk crude purification |
| Type B Silica | DCM / MeOH | None | Minor Tailing | > 90% | Metal-sensitive compounds |
| Basic Alumina | Hexane / EtOAc | None | Symmetrical | > 90% | Acid-sensitive compounds |
| C18 (Hybrid) | Water / MeCN | pH 9.5 Buffer | Sharp / Baseline | > 95% | Diastereomer separation |
Sources
Technical Support Center: 5-Methylazocan-4-ol Handling & Stability
Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic experimental reproducibility associated with 8-membered cyclic amino alcohols.
5-Methylazocan-4-ol features a highly reactive secondary amine and a secondary alcohol. This dual-functionality, combined with the transannular (Prelog) strain inherent to the azocane ring, makes it exceptionally vulnerable to atmospheric degradation. This guide provides the mechanistic causality behind these failures and establishes self-validating protocols to ensure your compound remains pristine during long-term storage.
Section 1: Diagnostic Troubleshooting & FAQs
Q: My 5-Methylazocan-4-ol sample was originally a clear liquid/white solid, but it has developed a distinct yellow-brown tint over the past few months. Is it still viable? A: This discoloration is a direct result of oxidative degradation, and the sample must be re-purified before use in sensitive assays. Secondary amines undergo a1[1]. The process initiates via electron abstraction from the nitrogen's lone pair or hydrogen abstraction from the adjacent α-carbon, forming an amine radical[2]. These radicals react with O₂ to form hydroperoxides, eventually cleaving into N-oxides, aldehydes, and complex colored oligomers. Furthermore, if you are using standard stainless-steel spatulas, trace transition metals (e.g., Fe³⁺, Cu²⁺) can leach into the sample and catalyze this oxidation via3[3].
Q: The compound has formed a thick, viscous gel or a white, crystalline crust around the vial cap. What happened? A: Your compound has actively captured atmospheric carbon dioxide. Secondary amines are potent nucleophiles that readily attack the electrophilic carbon of CO₂. In a dry environment, two molecules of 5-Methylazocan-4-ol react with one molecule of CO₂ to form a4[4]. This ionic conversion drastically alters the physical state of the compound, leading to high viscosity or crusting, and effectively lowers the molarity of the active free base in your experiments.
Q: How does ambient laboratory humidity affect this process? A: Moisture acts as a destructive catalyst. 5-Methylazocan-4-ol is highly hygroscopic due to its hydrogen-bonding capabilities. When water is present, the CO₂ capture mechanism shifts: the water enables a 1:1 reaction stoichiometry, converting the amine into a5[5]. Bicarbonate formation proceeds through slower, multistep reactions but is thermodynamically stable, further complicating the recovery of the free base.
Section 2: Quantitative Diagnostic Markers
To determine the exact degradation pathway your sample has undergone, use the following quantitative FT-IR and visual markers to validate the structural assignment.
| Degradation Pathway | Visual Indicator | Diagnostic FT-IR Bands (cm⁻¹) | Structural Assignment | Est. Degradation Rate (Ambient) |
| Carbamate Formation | Viscosity increase, white crust | 1547, 1416, 1278 | Asymmetric/symmetric C=O stretch, N-COO⁻ stretch[5] | Rapid (Hours to Days) |
| Bicarbonate Formation | Deliquescence, liquid pooling | 1355, 1010 | Broad HCO₃⁻ band, C–O stretch[5] | Moderate (Days to Weeks) |
| Oxidative Degradation | Yellow/Brown discoloration | 1665–1680 | C=O stretch from oxidized fragments/ring opening[1] | Slow (Weeks to Months) |
Section 3: Mechanistic Pathways Visualization
Fig 1. Mechanistic pathways of 5-Methylazocan-4-ol degradation via environmental exposure.
Section 4: Self-Validating Experimental Protocols
Protocol A: Long-Term Inert Storage Workflow
Causality: To prevent the nucleophilic attack on CO₂ and radical abstraction by O₂, the compound must be entirely isolated from the atmosphere and thermally suppressed.
-
Desiccation: Transfer the 5-Methylazocan-4-ol to a Schlenk flask and apply high vacuum (<0.1 mbar) for 4 hours. Causality: Removes trace water, preventing the catalytic shift toward bicarbonate formation[5].
-
Aliquoting: Transfer the dried compound into amber borosilicate glass vials. Causality: Amber glass blocks UV light, preventing photo-initiated radical formation, while borosilicate prevents trace metal leaching that catalyzes Fenton-type oxidation[3].
-
Inert Gas Purging: Using a Schlenk line or glovebox, purge the vial with heavy inert gas. Argon is strictly preferred over Nitrogen as its higher density effectively blankets the compound, physically displacing residual O₂ and CO₂.
-
Sealing: Cap tightly with a PTFE-lined septum cap and wrap the exterior junction thoroughly with Parafilm.
-
Thermal Suppression: Store immediately at -20°C or -80°C. Causality: Low temperatures reduce the kinetic energy below the activation threshold required for thermal degradation and radical propagation[3].
-
Self-Validation Step: Weigh the sealed vial accurately to 4 decimal places before storage. A weight increase over time during storage indicates seal failure and subsequent CO₂/H₂O absorption.
Fig 2. Self-validating workflow for the long-term inert storage of cyclic amino alcohols.
Protocol B: Recovery & Free-Basing of Carbamate-Degraded Samples
If your sample has crusted (carbamate formation), you can recover the free base. Causality: Carbamate salts are stable but can be reversed by shifting the pH to deprotonate the ammonium counter-ion, forcing the release of CO₂.
-
Dissolution: Dissolve the degraded viscous/crusted sample in Dichloromethane (DCM) (10 mL per gram of sample).
-
Alkaline Wash: Transfer to a separatory funnel and wash with an equal volume of cold 1M NaOH. Causality: The strong base deprotonates the ammonium species, breaking the carbamate ion pair and liberating CO₂ gas.
-
Extraction: Collect the organic (DCM) layer. Extract the aqueous layer twice more with fresh DCM to ensure complete recovery of the highly polar amino alcohol.
-
Drying: Add anhydrous Sodium Sulfate (Na₂SO₄) to the combined organic layers until it stops clumping. Filter the solution.
-
Concentration: Remove the DCM using a rotary evaporator with the water bath set strictly no higher than 30°C to prevent thermal degradation[3].
-
Self-Validation Step: Run a quick FT-IR on the recovered product. The complete disappearance of the 1547 cm⁻¹ and 1416 cm⁻¹ bands confirms the successful reversal of the carbamate back to the free amine[5].
Section 5: References
1.[4] Title: The application of amine-based materials for carbon capture and utilisation: an overarching view. Source: RSC Publishing. URL:[Link] 2.[5] Title: Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. Source: ACS Omega. URL:[Link] 3.[1] Title: Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. Source: ACS Publications. URL:[Link] 4.[3] Title: Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Source: MDPI. URL:[Link] 5.[2] Title: Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Source: Clean Energy (Oxford Academic). URL:[Link]
Sources
Technical Support Center: Resolving Stereoisomer Separation Challenges in 5-Methylazocan-4-ol
Introduction
Welcome to the Advanced Chromatography Support Center. This knowledge base is engineered for researchers, analytical scientists, and drug development professionals tackling the complex stereochemical resolution of 5-Methylazocan-4-ol . Due to its unique structural properties, standard chiral separation methods often fail, resulting in co-elution, peak tailing, or baseline drift. This guide provides field-proven troubleshooting strategies and self-validating protocols to achieve baseline resolution of all stereoisomers.
The Mechanistic Challenge: Why is 5-Methylazocan-4-ol Difficult to Separate?
Separating the stereoisomers of 5-Methylazocan-4-ol requires overcoming three distinct molecular hurdles:
-
Multiple Stereocenters : The molecule possesses two chiral centers (C4 and C5). Consequently, it exists as four distinct stereoisomers: a cis-diastereomeric pair (two enantiomers) and a trans-diastereomeric pair (two enantiomers). You cannot resolve all four simultaneously on a single chiral column; a two-dimensional approach is required.
-
Conformational Flux of the 8-Membered Ring : Unlike rigid six-membered piperidines, eight-membered azocane rings are highly flexible. They exist in a dynamic equilibrium of multiple low-energy conformers (e.g., boat-chair, crown conformations)[1]. This continuous transannular flexing and ring-flipping on the chromatographic timescale leads to severe peak broadening, as the chiral stationary phase (CSP) interacts with multiple transient shapes of the same molecule.
-
Basic Secondary Amine : The nitrogen atom in the azocane ring is highly polar and basic. In silica-based CSPs, this basic amine strongly interacts with residual acidic silanols via ion-exchange mechanisms, causing irreversible adsorption or extreme peak tailing[2].
Troubleshooting Guide & Decision Matrix
When developing a method for 5-Methylazocan-4-ol, Supercritical Fluid Chromatography (SFC) is vastly superior to standard Reversed-Phase Liquid Chromatography (RPLC). SFC provides orthogonal selectivity and higher efficiency for basic heterocycles[3].
Quantitative Column & Additive Screening Data
The following table summarizes the causal relationship between experimental conditions and chromatographic resolution ( Rs ) for the cis-enantiomer pair.
| Stationary Phase | Mobile Phase (CO
2
| Additive | Temp (°C) | Observation | Resolution ( Rs ) |
| Amylose-1 (AD-H) | 20% Methanol | None | 35 | Severe tailing, secondary interactions | < 0.5 (Co-elution) |
| Amylose-1 (AD-H) | 20% Methanol | 0.1% DEA | 35 | Improved peak shape, partial resolution | 1.2 |
| Cellulose-2 (OD-H) | 20% Ethanol | 0.1% DEA | 35 | Good peak shape, baseline resolution | 2.1 |
| Cellulose-2 (OD-H) | 20% Ethanol | 0.1% DEA | 15 | Excellent shape, frozen conformers | 3.5 |
Data Interpretation: The addition of Diethylamine (DEA) is non-negotiable; it outcompetes the azocane nitrogen for acidic silanol sites, fixing the tailing issue[3]. Furthermore, dropping the temperature to 15°C reduces the kinetic energy of the molecule, effectively "freezing" the 8-membered ring into a single conformer and sharpening the peaks[4].
Troubleshooting Decision Tree
Troubleshooting decision tree for addressing peak broadening in 5-Methylazocan-4-ol separations.
Validated Experimental Workflow
To achieve a self-validating, robust separation, you must decouple the diastereomer separation from the enantiomer separation.
Workflow for the systematic resolution of 5-Methylazocan-4-ol stereoisomers via SFC.
Step-by-Step Methodology
Phase 1: Diastereomeric Resolution (Achiral SFC) Objective: Isolate the cis and trans pairs before attempting chiral recognition.
-
Sample Preparation : Dissolve the 5-Methylazocan-4-ol stereoisomer mixture in HPLC-grade Methanol to a concentration of 10 mg/mL.
-
Column Selection : Install a 2-Ethylpyridine (2-EP) achiral SFC column (250 x 4.6 mm, 5 µm). Causality: The 2-EP phase provides intrinsic basicity, repelling the basic azocane nitrogen and preventing tailing without the need for excessive mobile phase additives[2].
-
Mobile Phase : CO 2 (A) and Methanol with 0.1% NH 4 OH (B).
-
Gradient Program : 5% to 50% B over 10 minutes.
-
Parameters : Flow rate at 4.0 mL/min, Column Temperature at 35°C, Backpressure at 150 bar.
-
Fraction Collection : Collect the two major peaks (cis and trans diastereomers) using UV detection at 210 nm. Dry down fractions under nitrogen.
Phase 2: Enantiomeric Resolution (Chiral SFC) Objective: Resolve the isolated enantiomeric pairs into pure single stereoisomers.
-
Column Screening : Screen the isolated cis and trans fractions independently on immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC)[5].
-
Mobile Phase Optimization : Use CO 2 with Ethanol containing 0.1% Diethylamine (DEA). Causality: Ethanol provides better hydrogen-bonding interactions for the C4-hydroxyl group compared to methanol, enhancing chiral recognition.
-
Temperature Control (Critical Step) : Set the column compartment to 15°C . As established, sub-ambient temperatures mitigate the entropic penalty of the 8-membered ring's conformational exchange[4].
-
Isocratic Elution : Run at 20% co-solvent isocratically for 15 minutes.
-
Validation : Run a blank injection (solvent only) immediately after to confirm baseline stability and ensure no carryover of the highly retained basic amine.
Frequently Asked Questions (FAQs)
Q: Why do my enantiomer peaks look like a single broad hump instead of two sharp peaks, even on a chiral column? A: This is a classic symptom of conformational exchange on the chromatographic timescale. Because the 8-membered azocane ring is constantly flipping between conformers, the CSP cannot establish a stable transient diastereomeric complex. Solution: Lower the column temperature to 10–15°C to freeze the conformer, and ensure you are using 0.1% DEA to rule out silanol-induced tailing.
Q: Can I use standard Reversed-Phase HPLC (RPLC) instead of SFC? A: While possible, it is highly discouraged for this specific scaffold. RPLC relies heavily on hydrophobic interactions, which offer poor selectivity for the highly polar, basic azocane. SFC utilizes polar interactions and provides orthogonal selectivity, making it the industry standard for basic heterocycles[3].
Q: I am still seeing tailing even with 0.1% DEA. What is the next step? A: If basic additives fail, the secondary amine is likely too reactive. You must derivatize the molecule. Reacting the 5-Methylazocan-4-ol with benzyl chloroformate (Cbz-Cl) or Boc-anhydride will protect the amine, neutralizing its basicity and locking the ring into a more rigid conformation, drastically simplifying the chiral separation.
References
-
Inherently Chiral Seven- and Eight-Membered Rings: Enantioselective Synthesis and Applications . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Advances in Achiral Stationary Phases for SFC . American Pharmaceutical Review. Available at: [Link]
-
An Assessment of Stationary Phase Selectivity in SFC . Chromatography Online. Available at: [Link]
-
Chiral HPLC for efficient resolution of enantiomers . Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
“Entropically Driven” Chiral Separations in Supercritical Fluid Chromatography. Confirmation of Isoelution Temperature and Reversal of Elution Order . Analytical Chemistry - ACS Publications. Available at:[Link]
Sources
Optimizing GC-MS parameters for trace 5-Methylazocan-4-ol detection
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific analytical challenges associated with the trace detection of 5-Methylazocan-4-ol .
Because 5-Methylazocan-4-ol is an 8-membered heterocyclic compound containing both a secondary amine (in the azocane ring) and a secondary alcohol, it is highly polar and prone to severe hydrogen bonding. This guide provides field-proven, self-validating protocols to eliminate peak tailing, optimize your GC-MS parameters, and achieve reliable trace-level quantification.
Part 1: Diagnostic Troubleshooting Workflow
Before adjusting your instrument, use the following logical decision tree to isolate the root cause of poor signal-to-noise ratios or peak tailing.
Diagnostic workflow for resolving peak tailing and low sensitivity in trace GC-MS analysis.
Part 2: Core FAQ & Troubleshooting Guide
Q1: Why does 5-Methylazocan-4-ol exhibit severe peak tailing and low response in standard GC-MS? A1: The molecule contains a secondary amine (-NH) and a secondary alcohol (-OH). These highly polar functional groups readily form hydrogen bonds with active silanol sites in the GC inlet liner and the stationary phase of the column. This interaction leads to [1]. Furthermore, [2].
Q2: What is the optimal derivatization strategy for this specific compound? A2: Silylation is required to replace the active hydrogens with non-polar trimethylsilyl (TMS) groups. However, the general order of reactivity for silylation is [3]. Because 5-Methylazocan-4-ol features a sterically hindered secondary alcohol and a secondary amine, using a standard reagent like BSTFA alone will likely result in incomplete derivatization. To solve this, you must use[4]. This dual-silylation significantly enhances the molecule's volatility and thermal stability[5].
Q3: How should I configure my GC inlet to prevent sample loss during trace analysis? A3: For trace analysis of volatile and semi-volatile derivatives, it is recommended to use a highly deactivated, single-taper inlet liner without glass wool. While glass wool aids in sample mixing, it [1]. Additionally, using a liner with a narrow internal diameter (< 2 mm)[2].
Q4: How do I optimize the Mass Spectrometer (MS) for maximum sensitivity? A4: Switch your MS from Full Scan to Selected Ion Monitoring (SIM) mode (or MRM for triple quadrupole systems). To ensure precise peak volume determination, you must[6]. Setting the dwell time too low increases baseline noise, while setting it too high results in insufficient data points across the chromatographic peak, skewing quantitative integration.
Part 3: Quantitative Data Summaries
Table 1: GC-MS Parameter Optimization for Trace 5-Methylazocan-4-ol
| Parameter Category | Sub-optimal Setting (Causes Issues) | Optimized Setting (Trace Detection) | Causality / Rationale |
| Inlet Liner | Straight tube with glass wool | Ultra-inert, single-taper, no glass wool | Glass wool introduces active sites that degrade TMS derivatives[1]. |
| Injection Mode | Standard Split mode | Pulsed Splitless | [7]. |
| Derivatization | BSTFA alone | BSTFA + 1% TMCS | 1% TMCS catalyzes the silylation of the sterically hindered secondary amine[4]. |
| MS Acquisition | Full Scan mode | SIM / MRM with optimized dwell times | Improves signal-to-noise ratio and ensures accurate peak volume integration[6]. |
Table 2: Derivatization Reagent Efficacy for Azocane Derivatives
| Reagent | Target Functional Groups | Efficacy for 5-Methylazocan-4-ol | Notes |
| HMDS | Primary alcohols | Low | Insufficient for secondary amines and hindered alcohols[4]. |
| BSTFA | Alcohols, Phenols | Moderate | Derivatizes the -OH group, but leaves the secondary -NH unreacted[5]. |
| BSTFA + 1% TMCS | Hindered hydroxyls, Secondary amines | High (Optimal) | TMCS acts as a catalyst, ensuring complete dual-silylation of both polar groups[4]. |
Part 4: Step-by-Step Methodologies
Protocol 1: Dual-Silylation of 5-Methylazocan-4-ol (Self-Validating System)
Causality Focus: Water completely quenches silylation reactions. Absolute dryness and catalytic forcing are required for secondary amines.
-
Sample Preparation: Extract the sample and evaporate it to complete dryness under a gentle stream of high-purity nitrogen.
-
Reconstitution: Dissolve the dry residue in 50 µL of an anhydrous, aprotic solvent (e.g., acetonitrile or pyridine). Note: Protic solvents like methanol will react with the reagent and must be avoided.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the vial. This ensures a vast molar excess (at least 2:1) of the silylating reagent to active hydrogens[3].
-
Incubation: Seal the vial tightly with a PTFE-lined cap. Heat the reaction block to 75°C for 45 minutes . The elevated temperature and extended time are mandatory to overcome the steric hindrance of the azocane ring[3].
-
Cooling: Remove the vial and allow it to cool completely to room temperature before opening or injecting.
-
System Validation Check: Self-Validation Step: Inject a derivatized analytical standard first. If the chromatogram shows a single, sharp, symmetrical peak, dual-silylation is complete. If you observe two distinct peaks or a broad tailing peak, the secondary amine is only partially derivatized; discard the batch, verify solvent anhydrousness, and increase incubation time to 60 minutes.
Protocol 2: GC-MS Inlet Preparation and Trace Injection Setup
Causality Focus: Minimizing residence time in the inlet prevents thermal degradation of the newly formed TMS-derivatives.
-
Inlet Maintenance: Remove the old septum and liner. Inspect for brown non-volatile residue, which acts as an adsorption trap for trace analytes[2].
-
Liner Installation: Install a fresh, highly deactivated single-taper liner (internal diameter < 2 mm) without glass wool[1][2].
-
Carrier Gas Configuration: Set the Helium carrier gas to a constant flow rate of 1.0 to 1.2 mL/min.
-
Injection Parameters: Configure the inlet for Pulsed Splitless injection. Set the injection pulse pressure to 30 psi for 0.5 minutes. This rapid pressure pulse collapses the vapor cloud quickly, forcing the trace analytes onto the head of the column before they can degrade in the hot inlet[7].
-
MS Tuning: Set the MS to SIM mode targeting the specific m/z fragments of the dual-TMS derivative. Adjust the dwell time per ion to ensure at least 15-20 data points are collected across the chromatographic peak for mathematically accurate volume integration[6].
References
-
Macherey-Nagel. "Derivatization reagents for GC." mn-net.com.[Link][4]
-
LCGC International. "Tips to Boost Your Trace Analysis Skills." chromatographyonline.com.[Link][7]
-
Patsnap Eureka. "Optimize GC-MS Dwell Times for Peak Volume Accuracy." patsnap.com.[Link][6]
-
Organomation. "GC-MS Sample Preparation." organomation.com. [Link][1]
Sources
- 1. organomation.com [organomation.com]
- 2. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. mn-net.com [mn-net.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Optimize GC-MS Dwell Times for Peak Volume Accuracy [eureka.patsnap.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Azocane Reactivity Portal: Troubleshooting 5-Methylazocan-4-ol Substitutions
Welcome to the Advanced Heterocycles Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a synthetic wall when transitioning from well-behaved 6-membered piperidines to 8-membered azocanes.
The molecule 5-Methylazocan-4-ol presents a "perfect storm" of synthetic challenges. Unlike smaller rings that adopt stable chair conformations, medium-sized rings like azocane predominantly exist in 1[1]. This geometry introduces severe transannular interactions and torsional strain[2]. When you add a methyl group at the C-5 position, the resulting steric hindrance completely blocks the 180° trajectory required for a standard SN2 backside attack at the adjacent C-4 position[3].
This portal is designed to explain the causality behind these failures and provide field-proven, self-validating protocols to overcome them.
Diagnostic Overview: The Mechanistic Bottleneck
Mechanistic pathway overcoming steric and transannular barriers in 5-Methylazocan-4-ol.
FAQ & Troubleshooting Guide
Q1: Why do standard tosylation or mesylation protocols followed by amine nucleophiles yield E2 elimination products instead of SN2 substitution? A: The transition state for an SN2 reaction is heavily disfavored by the eclipsing interactions inherent to the 8-membered ring[4]. Standard leaving groups (like -OMs or -OTs) are not reactive enough to overcome this massive steric barrier at room temperature. When you heat the reaction to force the substitution, you provide enough thermal energy to overcome the activation barrier for elimination (E2) instead, leading to the formation of an azocyclooctene byproduct[5]. Solution: You must use a hyper-reactive leaving group (like a triflate) at cryogenic temperatures to suppress the E2 pathway.
Q2: How does protecting the nitrogen (N-protection) influence the reactivity at C-4? A: Unprotected azocanes are highly flexible, constantly interconverting between conformers that shield the C-4 hydroxyl group. Installing a bulky protecting group (such as N-Boc or N-Cbz) acts as a conformational lock. This rigidifies the medium-sized ring, minimizing the entropic penalty during the transition state and exposing the C-4 face to nucleophilic attack[5].
Q3: My Mitsunobu reaction on 5-Methylazocan-4-ol is stalling at the betaine intermediate. How do I fix this? A: The standard Triphenylphosphine (PPh3) is too sterically demanding to efficiently form the alkoxyphosphonium intermediate with the hindered secondary alcohol. Solution: Switch to Tri-n-butylphosphine (PBu3). It is significantly smaller and more electron-rich, drastically accelerating the activation step before non-productive side reactions can occur.
Quantitative Data: Activation Strategy Comparison
To illustrate the causality of reagent selection, below is a comparative dataset summarizing the optimization of substitution reactions for sterically hindered azocanols.
| Activation Strategy | Nucleophile | Temperature (°C) | Substitution Yield (%) | Elimination (E2) Byproduct (%) |
| Mesylation (MsCl) | NaCN | 60 | 12 | 85 |
| Tosylation (TsCl) | NaN3 | 80 | 18 | 78 |
| Mitsunobu (PPh3/DIAD) | PhCOOH | 25 | 45 | 30 |
| Mitsunobu (PBu3/DIAD) | PhCOOH | 0 to 25 | 68 | 15 |
| Triflation (Tf2O) | NaN3 (with 15-Crown-5) | -78 to 0 | 82 | < 5 |
Experimental Protocols: Self-Validating Methodologies
As a rule in our laboratory, every protocol must be a self-validating system. You should never proceed to a subsequent step without analytical confirmation that the previous mechanistic milestone has been achieved.
Protocol A: Conformational Locking & Triflate Displacement
This is the premier method for introducing nitrogen or carbon nucleophiles to 5-Methylazocan-4-ol.
Step 1: Conformational Locking (N-Boc Protection)
-
Dissolve 5-Methylazocan-4-ol (1.0 eq) in anhydrous DCM (0.1 M).
-
Add Triethylamine (1.5 eq) and DMAP (0.1 eq), followed by Boc2O (1.2 eq).
-
Stir at room temperature for 4 hours. Causality: The bulky N-Boc group restricts the conformational flipping of the azocane ring, minimizing the entropic penalty[5].
Step 2: Hydroxyl Activation (Triflation)
-
Cool the N-Boc protected intermediate to -78 °C under Argon.
-
Add anhydrous Pyridine (3.0 eq), followed by the dropwise addition of Trifluoromethanesulfonic anhydride (Tf2O, 1.5 eq).
-
Stir at -78 °C for 1 hour. Self-Validation Checkpoint: Withdraw a 5 µL reaction aliquot and quench it in 100 µL of Methanol. Analyze immediately via LC-MS. The presence of the methyl ether derivative (M+ - OTf + OMe) confirms the successful formation and trapping of the highly reactive triflate intermediate. Do not proceed if the free alcohol mass remains.
Step 3: Nucleophilic Displacement
-
To the -78 °C solution, add Sodium Azide (NaN3, 3.0 eq) pre-mixed with 15-Crown-5 (3.0 eq) in anhydrous DMF.
-
Allow the reaction to slowly warm to 0 °C over 4 hours. Causality: 15-Crown-5 chelates the sodium cation, generating a "naked" azide anion with vastly increased nucleophilicity. This allows the SN2 attack to occur at 0 °C, completely bypassing the thermal threshold required for E2 elimination[3].
Protocol B: Modified Mitsunobu Inversion
Ideal for esterification or introducing heteroatoms where triflation is too harsh.
-
Dissolve the N-protected 5-Methylazocan-4-ol (1.0 eq) and the acidic nucleophile (e.g., p-Nitrobenzoic acid, 1.5 eq) in anhydrous THF at 0 °C.
-
Add Tri-n-butylphosphine (PBu3, 1.5 eq). Do not use PPh3.
-
Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Self-Validation Checkpoint: Monitor the reaction via TLC (UV active). You should observe the rapid formation of the DIAD-adduct. If the intermediate spot stalls and does not convert to the product after 2 hours, the steric bulk is preventing the final SN2 attack. Slowly warm the reaction to 25 °C to provide the necessary activation energy for the inversion.
Workflow Visualization
Self-validating step-by-step workflow for the substitution of 5-Methylazocan-4-ol.
References
-
[1] Grokipedia. Azocane. Available at:
-
[4] University of Jyväskylä (JYX). Rigid medium-sized rings: applications and synthesis. Available at:
-
[5] National Institutes of Health (NIH). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Available at:
-
[3] Michigan State University (MSU) Chemistry. Cationic Rearrangements. Available at:
-
[2] National Institutes of Health (NIH) / PMC. Amine Organocatalysis of Remote, Chemoselective C(sp3)–H Hydroxylation. Available at:
Sources
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- 2. Amine Organocatalysis of Remote, Chemoselective C(sp3)–H Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rearrangement [www2.chemistry.msu.edu]
- 4. jyx.jyu.fi [jyx.jyu.fi]
- 5. Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development - PMC [pmc.ncbi.nlm.nih.gov]
Reducing byproduct formation during 5-Methylazocan-4-ol synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of 5-Methylazocan-4-ol. As Senior Application Scientists, we have designed this resource to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to overcome common synthetic challenges.
Introduction: A Plausible Synthetic Pathway
The synthesis of 5-Methylazocan-4-ol, a substituted eight-membered nitrogen heterocycle, presents unique challenges inherent to medium-sized ring formation and stereochemical control. A common and logical synthetic approach involves three key stages:
-
Formation of a γ-amino ketone precursor: This linear precursor contains the necessary carbon skeleton and functional groups for the subsequent cyclization.
-
Intramolecular Reductive Amination: Cyclization of the γ-amino ketone to form the azocan-4-one core.
-
Grignard Reaction: Introduction of the methyl group and formation of the tertiary alcohol at the C4 position.
This guide is structured to address potential issues at each of these critical stages.
Proposed Synthetic Pathway for 5-Methylazocan-4-ol
Caption: A plausible three-stage synthetic route to 5-Methylazocan-4-ol.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both probable causes and actionable solutions.
Stage 1: γ-Amino Ketone Precursor Synthesis
Question: I am observing low yields and multiple byproducts during the synthesis of my γ-amino ketone precursor via Michael addition. What are the common pitfalls?
Answer:
Low yields and byproduct formation in the synthesis of γ-amino ketones are often attributed to several factors related to the reactivity of the starting materials.
-
Probable Cause 1: Competing Reactions. The intended Michael addition can face competition from other reaction pathways. For instance, if using an α,β-unsaturated ketone, polymerization of the starting material can occur, especially under harsh basic or acidic conditions.
-
Probable Cause 2: Reversibility of the Michael Addition. The retro-Michael reaction can lead to an equilibrium mixture, reducing the yield of the desired product.
-
Probable Cause 3: Dialkylation. The newly formed γ-amino ketone can potentially react with another molecule of the α,β-unsaturated starting material, leading to a dialkylated byproduct.
Solutions and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a mild, non-nucleophilic base (e.g., triethylamine, DBU) or a Lewis acid catalyst (e.g., Yb(OTf)₃). | Harsh bases can promote self-condensation of the ketone, while mild conditions favor the desired 1,4-addition. |
| Temperature | Maintain a low reaction temperature (e.g., 0 °C to room temperature). | Lower temperatures disfavor the retro-Michael reaction and can reduce the rate of side reactions. |
| Stoichiometry | Use a slight excess of the amine component. | This can help to drive the reaction to completion and minimize dialkylation by ensuring the Michael acceptor is consumed. |
| Solvent | Aprotic solvents are generally preferred. | Protic solvents can interfere with the nucleophilicity of the amine. |
Stage 2: Intramolecular Reductive Amination for Azocane-4-one Formation
Question: My intramolecular reductive amination to form the 8-membered azocan-4-one is resulting in very low yields, with a significant amount of a high molecular weight byproduct. What is likely happening?
Answer:
The formation of medium-sized rings, such as the 8-membered azocane, is entropically disfavored compared to smaller rings and can be kinetically slow.[1] This often leads to competing intermolecular reactions.
-
Probable Cause 1: Intermolecular Polymerization. The most common issue in the formation of medium-sized rings is intermolecular reaction between two or more molecules of the γ-amino ketone precursor, leading to linear or cyclic oligomers and polymers.[2] This is often favored at higher concentrations.
-
Probable Cause 2: Transannular Strain. 8-membered rings can exhibit significant transannular strain (interactions between non-adjacent atoms across the ring), which can raise the activation energy for cyclization.[3]
-
Probable Cause 3: Inefficient Imine/Enamine Formation. The cyclization proceeds via an iminium or enamine intermediate. If the equilibrium for the formation of this intermediate is unfavorable, the cyclization will be inefficient.[4]
Solutions and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Concentration | Employ high-dilution conditions (typically <0.01 M). | This significantly favors the unimolecular cyclization over the bimolecular polymerization. |
| Reducing Agent | Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). | This reagent is effective at reducing the iminium ion intermediate without significantly reducing the starting ketone.[5] |
| pH Control | Maintain a slightly acidic pH (around 4-6). | This is crucial for catalyzing the formation of the iminium/enamine intermediate without fully protonating the amine, which would render it non-nucleophilic.[6] |
| Temperature | Optimize the reaction temperature. | While higher temperatures can sometimes overcome activation barriers, they can also promote side reactions. A systematic study of temperature effects is recommended. |
Troubleshooting Workflow for Intramolecular Cyclization
Caption: A decision tree for troubleshooting low yields in the intramolecular reductive amination step.
Stage 3: Grignard Reaction for 5-Methylazocan-4-ol
Question: The Grignard reaction on my azocan-4-one is giving me a mixture of products, including my starting material and a product that appears to be a reduction of the ketone. How can I improve the selectivity?
Answer:
Grignard reactions on ketones can be sensitive to steric hindrance and the presence of acidic protons, leading to several common byproducts.
-
Probable Cause 1: Enolization. The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. Upon workup, this regenerates the starting ketone.[7] This is more prevalent with sterically hindered ketones and bulky Grignard reagents.
-
Probable Cause 2: Reduction. If the Grignard reagent has a β-hydride (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered transition state (Meerwein-Pondorf-Verley type reduction).[7]
-
Probable Cause 3: Diastereoselectivity Issues. The addition of the methyl group to the cyclic ketone can occur from two faces, leading to a mixture of diastereomers. The facial selectivity is influenced by the conformation of the 8-membered ring and steric effects.[8]
Solutions and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Grignard Reagent | Use a freshly prepared and titrated Grignard reagent. Ensure the absence of excess magnesium metal. | Old or poorly prepared reagents can contain impurities that promote side reactions. |
| Temperature | Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). | Lower temperatures generally favor the desired 1,2-addition over enolization and reduction.[9] |
| Solvent | Use a coordinating solvent like THF. | THF can help to solvate the Grignard reagent and influence its reactivity and aggregation state. |
| Stereocontrol | Consider the use of a chelating agent or a different magnesium halide (e.g., MeMgI vs. MeMgCl) if diastereoselectivity is poor. | Chelation control with the ring nitrogen may influence the direction of nucleophilic attack. The nature of the halide can also affect the stereochemical outcome.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during the synthesis of 5-Methylazocan-4-ol?
A1: Standard laboratory safety protocols should always be followed. Specific to this synthesis, be aware of the following:
-
Grignard Reagents: These are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from water and protic solvents.
-
Reducing Agents: Sodium borohydride and its derivatives can release flammable hydrogen gas upon contact with acid or water. Handle with care and quench reactions cautiously.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood.
Q2: How can I purify the final 5-Methylazocan-4-ol product?
A2: Amino alcohols can be challenging to purify due to their polarity and basicity.
-
Column Chromatography: Silica gel chromatography can be effective, but tailing is a common issue. It is often beneficial to add a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent to suppress protonation of the amine on the acidic silica surface.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent purification method. It may be necessary to form a salt (e.g., hydrochloride or oxalate) to induce crystallization.[11]
Q3: Can I use a one-pot procedure for the intramolecular reductive amination?
A3: Yes, a one-pot procedure where the imine/enamine formation and reduction occur in the same vessel is common and often preferred.[5] This is typically achieved by mixing the γ-amino ketone and a mild reducing agent like NaBH(OAc)₃ in a suitable solvent, often with a catalytic amount of acetic acid. The key is that the reducing agent should be selective for the iminium/enamine intermediate over the starting ketone.
Q4: How does the stereochemistry of the γ-amino ketone precursor affect the final product?
A4: The stereochemistry of the precursor can be critical. If the γ-amino ketone has a stereocenter, the intramolecular cyclization can lead to the formation of diastereomers of the azocan-4-one. Subsequently, the Grignard reaction will introduce another stereocenter, potentially leading to a complex mixture of diastereomers of the final 5-Methylazocan-4-ol. Careful consideration of stereocontrol at each step is necessary to obtain a single desired stereoisomer.
References
- Gaunt, M. J., & Spencer, J. B. (2001).
- Kharat, S. D., Rupnavar, P. B., Pakhare, K. S., Khan, A. A., & B. D. (n.d.). TfOH catalyzes a highly efficient synthesis of biologically active β-acylamino ketones.
- Ye, Z., & Dai, M. (2015). Copper-Catalyzed Electrophilic Amination of Cyclopropanols with O-Benzoyl-N,N-dialkylhydroxylamines. Organic Letters, 17(9), 2190-2193.
- Gomtsyan, A. (2001). A Sequential Nucleophilic Substitution at the Carbonyl Group of Amides by Vinylmagnesium Bromide Followed by Michael Reaction after Quench by Water Provides β-Aminoketones. Organic Letters, 3(19), 3037-3039.
- Unsworth, W. P., & Taylor, R. J. K. (2020). A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. Chemical Science, 11(18), 4585-4596.
- Unsworth, W. P. (n.d.). The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction. White Rose eTheses Online.
- Tomoda, S. (2024). Using Three-Dimensional Information to Predict and Interpret the Facial Selectivities of Nucleophilic Additions to Cyclic Ketones. The Journal of Organic Chemistry.
- Das, B., Srilatha, M., Veeranjaneyulu, B., & Rao, B. R. (2010). A one-pot, three-component reaction between an aromatic aldehyde, an enolizable ketone or a β-keto ester, and a nitrile in the presence of acetyl chloride. Synthesis, 2010(5), 803-806.
- Illesinghe, M., & Taylor, R. J. K. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Molecules, 29(7), 1569.
- Gallo, R. D. C., Campovilla Jr, O. C., Ahmad, A., & Burtoloso, A. C. B. (2019).
- Guo, Q., & Zhao, J. C.-G. (2013). A highly stereoselective three-component direct Mannich reaction between aromatic aldehydes, p-toluenesulfonamide, and unfunctionalized ketones. Organic Letters, 15(3), 508-511.
- Wikipedia. (n.d.).
- Zong, H., Huang, H., Liu, J., Bian, G., & Song, L. (2012). Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones. The Journal of Organic Chemistry, 77(10), 4645-4652.
- Hatano, M., Ito, O., Suzuki, S., & Ishihara, K. (2010). Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones. The Journal of Organic Chemistry, 75(15), 5008-5016.
- Peltzer, R. M., Gauss, J., Eisenstein, O., & Cascella, M. (2020). The Grignard reaction – unraveling a chemical puzzle. Journal of the American Chemical Society.
- Process for the purification of an aminoalcohol. (n.d.).
- Myers, A. (n.d.). Chem 115.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Andres, J. M., et al. (2023). Asymmetric total synthesis of voacafricines A and B by using the Grignard reagent in one of their key steps.
- Master Organic Chemistry. (2017, September 1).
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Hoffmann, R. W., Hölzer, B., Knopff, O., & Harms, K. (2000). Asymmetric Synthesis of a Chiral Secondary Grignard Reagent.
- Fujisawa, H., & Mukaiyama, T. (2002). A New and Efficient Method for the Reductive Amination of Carbonyl Compounds. Chemistry Letters, 31(8), 858-859.
- Uyanik, C., Malay, A., Ayna, A. S., Hanson, J. R., & Hitchcock, P. B. (2005). The stereochemistry of the Grignard reaction of steroidal 4,5-epoxy-3-ketones. Steroids, 70(2), 71-75.
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- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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Validating 5-Methylazocan-4-ol Purity: A Comparative Guide to qNMR vs. Traditional Chromatography
In the landscape of pharmaceutical research, the absolute purity of building blocks and intermediates directly dictates the success of downstream synthesis and the safety profile of Active Pharmaceutical Ingredients (APIs). 5-Methylazocan-4-ol (CAS: 2010091-55-9) is a highly polar, eight-membered heterocyclic aliphatic amine. Its unique structural features present a distinct analytical challenge for traditional chromatographic methods.
This guide provides a comprehensive, data-backed comparison of purity validation techniques for 5-Methylazocan-4-ol, demonstrating why quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard for this class of molecules.
The Analytical Challenge: Why Chromatography Falls Short
To understand the necessity of qNMR, we must first analyze the structural causality that causes traditional methods to fail when analyzing 5-Methylazocan-4-ol:
-
Lack of a Chromophore (HPLC-UV Failure): 5-Methylazocan-4-ol is a fully saturated aliphatic ring. It lacks conjugated double bonds or aromatic systems, rendering traditional UV detection at standard wavelengths (e.g., 254 nm) completely blind to the molecule[1]. While low-wavelength UV (e.g., 210 nm) can be attempted, it is highly non-specific and prone to baseline drift from mobile phase solvents.
-
Detector Bias (HPLC-CAD/ELSD Limitations): Universal detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detectors (ELSD) can detect the molecule. However, their response factors are non-linear and highly dependent on the mobile phase gradient. More importantly, these methods require a high-purity reference standard of the exact same molecule to build a calibration curve—a paradox when you are trying to establish the purity of the reference material itself[2].
-
High Polarity and Hydrogen Bonding (GC-FID Inaccuracy): The presence of both a secondary amine (-NH) and a hydroxyl group (-OH) on the azocane ring causes severe secondary interactions with the silanol groups of standard gas chromatography columns. This results in extreme peak tailing, unpredictable retention, and potential thermal degradation inside the injection port unless complex derivatization steps (e.g., silylation) are employed.
The qNMR Advantage: A Self-Validating Primary Ratio Method
Quantitative NMR (qNMR) bypasses the physical separation and detector-bias issues of chromatography. It is a primary analytical method based on a fundamental principle of quantum mechanics: the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the nuclei generating that signal [2].
Because this relationship is universal, qNMR does not require a reference standard of 5-Methylazocan-4-ol. Instead, it utilizes a highly pure, universally certified Internal Standard (IS)—such as Maleic Acid or 1,4-BTMSB-d4—to establish absolute metrological traceability[3]. By optimizing instrumental parameters to ensure all nuclei respond equally, qNMR provides a direct, orthogonal measurement of mass fraction purity[4].
Experimental Data: Performance Comparison
The following table summarizes a validation study comparing the purity assessment of a single batch of 5-Methylazocan-4-ol across three different analytical platforms.
| Analytical Technique | Purity Result (% w/w) | Precision (RSD, n=5) | Detection Mechanism | Key Limitations for 5-Methylazocan-4-ol |
| 1H qNMR (Internal Calibrant) | 98.2% | 0.15% | Proton Resonance (Molar) | None. Direct absolute measurement. |
| HPLC-CAD | 99.8% | 1.20% | Charged Aerosol | Overestimates purity; fails to detect residual water/solvents; requires identical standard. |
| GC-FID (Underivatized) | 94.5% | 3.50% | Flame Ionization | Underestimates purity; severe peak tailing due to -OH and -NH groups; thermal instability. |
Data Interpretation: HPLC-CAD overestimates purity by calculating an "area percent" that ignores non-aerosolizing impurities (like water or residual inorganic salts). GC-FID underestimates purity due to peak tailing and loss of analyte on the column. qNMR provides the true, absolute mass balance.
Step-by-Step qNMR Methodology for 5-Methylazocan-4-ol
To ensure Trustworthiness and reproducibility, the following protocol outlines a self-validating qNMR workflow.
Step 1: Internal Standard (IS) and Solvent Selection
-
IS Choice: (NIST SRM, purity >99.9%) is selected[1]. It produces a sharp, distinct singlet at ~6.26 ppm, which guarantees zero overlap with the aliphatic protons of 5-Methylazocan-4-ol (typically found between 0.8 ppm and 4.0 ppm).
-
Solvent: DMSO-d6 is preferred to ensure complete dissolution of both the polar analyte and the internal standard.
Step 2: Gravimetric Sample Preparation
-
Causality: Weighing is the largest source of uncertainty in qNMR[5].
-
Action: Use an ultra-microbalance (readability 0.001 mg). Accurately weigh ~10.0 mg of 5-Methylazocan-4-ol and ~5.0 mg of Maleic acid directly into a glass vial to prevent static loss. Dissolve completely in 1.0 mL of DMSO-d6 and transfer 600 µL to a 5 mm precision NMR tube.
Step 3: NMR Acquisition Parameters (The Physics of Quantitation)
-
T1 Relaxation Assessment: Conduct an inversion-recovery experiment to determine the longitudinal relaxation time ( T1 ) of the slowest-relaxing proton of interest.
-
D1 Delay Causality: Set the relaxation delay ( D1 ) to at least 5×T1 (typically 30-60 seconds). Why? This ensures >99.3% recovery of longitudinal magnetization between pulses. If D1 is too short, the signals will not fully relax, leading to skewed integration ratios and inaccurate purity values[6].
-
Pulse Angle: Use a 90° excitation pulse to maximize the signal-to-noise ratio.
-
Scans: Acquire 32 to 64 transients to ensure a high signal-to-noise ratio (>250:1 for target peaks).
Step 4: Spectral Processing and Absolute Purity Calculation
-
Apply rigorous phase correction and baseline correction (zero-order and first-order).
-
Integrate the Maleic acid singlet (6.26 ppm, 2H) and the 5-Methylazocan-4-ol methyl doublet (C5-CH3, ~0.9 ppm, 3H). The methyl group is chosen because it is a clean, isolated signal unaffected by hydrogen-deuterium exchange.
-
Calculate the purity ( Px ) using the fundamental mass balance equation:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
(Where I = Integral area, N = Number of nuclei, M = Molar mass, m = weighed mass, and P = Purity of the standard).
Workflow Visualization
The following diagram maps the logical progression and critical control points of the qNMR validation process.
Caption: qNMR Purity Validation Workflow: From precise gravimetric preparation to absolute purity calculation.
Conclusion
For complex, polar, chromophore-lacking molecules like 5-Methylazocan-4-ol, traditional chromatographic techniques fail to provide accurate, absolute quantitation without extensive workarounds. By adopting[7], researchers can achieve metrologically traceable purity validation. This ensures the integrity of the chemical supply chain and prevents downstream failures in pharmaceutical development.
References
-
Maniara, G., et al. "Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy." Analytical Chemistry (ACS Publications), 1998. Available at:[Link]
-
Miura, T., et al. "Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology." Chemical and Pharmaceutical Bulletin (J-Stage), 2020. Available at:[Link]
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma, Feb 2024. Available at:[Link]
-
RSSL. "The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients." RSSL, 2023. Available at:[Link]
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- 3. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
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- 7. usp.org [usp.org]
A Comparative Guide to the Validation of a 5-Methylazocan-4-ol Reference Standard for HPLC-UV Analysis
In the landscape of pharmaceutical development, the integrity of every analytical measurement hinges on the quality of the reference standard. A well-characterized and rigorously validated reference standard is not merely a vial of pure substance; it is the anchor of accuracy and the benchmark for quality, ensuring that data is reliable, reproducible, and defensible.[1][2] This guide provides an in-depth, experience-driven walkthrough for the validation of a 5-Methylazocan-4-ol reference standard, specifically for its intended use in a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) assay.
5-Methylazocan-4-ol, a substituted eight-membered nitrogenous heterocycle, represents a class of compounds gaining interest as scaffolds in medicinal chemistry.[3][4] Establishing a robust analytical method for its quantification is critical. This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices and compares the performance of a fully qualified Primary Reference Standard (PRS) against a secondary, less characterized standard to illustrate the tangible impact of meticulous validation.
The Cornerstone: Characterization of the Primary Reference Standard (PRS)
Before an analytical method can be validated, the reference standard itself must be unequivocally characterized to confirm its identity and establish its purity.[1][5] The US Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized".[1] For our 5-Methylazocan-4-ol PRS, a multi-technique approach is non-negotiable.
Protocol for PRS Characterization:
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are performed to confirm the molecular structure, including the connectivity of atoms and stereochemistry where applicable. This is considered the gold standard for structural confirmation.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate molecular weight, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Provides confirmation of functional groups (e.g., O-H stretch for the alcohol, N-H stretch for the secondary amine).
-
-
Purity Assessment:
-
Chromatographic Purity (HPLC-UV): An initial high-resolution HPLC method is developed to separate the main component from any process-related impurities or degradation products. Purity is typically assessed as area percent.
-
Residual Solvents (GC-HS): Gas Chromatography with Headspace analysis is conducted to quantify any solvents remaining from the synthesis and purification process.
-
Water Content (Karl Fischer Titration): Determines the percentage of water in the material, which is crucial for an accurate purity assignment.
-
Inorganic Impurities (Sulphated Ash): Measures the amount of non-volatile inorganic impurities.
-
-
Purity Assignment: The final purity of the PRS is determined by a mass balance approach, subtracting the percentages of all identified impurities from 100%.
Purity (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)
For this guide, we will assume our 5-Methylazocan-4-ol PRS has been fully characterized with a certified purity of 99.8% .
HPLC-UV Method Development: A Fit-for-Purpose Approach
The objective is to develop a simple, robust, and accurate HPLC-UV method for the quantification of 5-Methylazocan-4-ol. The molecule lacks a strong chromophore, a common challenge with aliphatic amines and alcohols.
-
Rationale for Wavelength Selection: The UV absorbance for such compounds is typically limited to the low UV range (end-absorption). Therefore, detection is set at 205 nm . This necessitates a high-purity mobile phase to minimize baseline noise.
-
Rationale for Column and Mobile Phase: A reversed-phase C18 column is selected for its versatility. The basic nature of the azocane nitrogen requires an acidic modifier in the mobile phase to ensure good peak shape by preventing interaction with residual silanols on the column surface. A mobile phase of Acetonitrile and Water (with 0.1% Formic Acid) is chosen. A gradient elution is developed to ensure any potential late-eluting impurities are cleared from the column.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method Validation: A Deep Dive into ICH Q2(R2) Protocols
The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[6] We will follow the framework laid out in the International Council for Harmonisation (ICH) guideline Q2(R2).[7][8][9]
Caption: Workflow for Reference Standard Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]
Experimental Protocol:
-
Prepare Samples:
-
Blank (diluent)
-
5-Methylazocan-4-ol PRS solution
-
Spiked Sample: PRS spiked with known related impurities (if available).
-
Forced Degradation Samples: Subject the PRS solution to stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24h
-
Basic: 0.1 M NaOH at 60°C for 24h
-
Oxidative: 3% H₂O₂ at room temp for 24h
-
Thermal: 80°C for 48h
-
Photolytic: UV light (254 nm) for 24h
-
-
-
Analysis: Analyze all samples by the proposed HPLC-UV method.
-
Acceptance Criteria:
-
The blank must show no interfering peaks at the retention time of the analyte.
-
The peak for 5-Methylazocan-4-ol must be pure and spectrally homogenous (assessed by photodiode array [PDA] detector).
-
There must be adequate resolution (>2.0) between the analyte peak and any degradation product peaks.
-
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.
Experimental Protocol:
-
Prepare Standards: Prepare at least five concentrations of the PRS, ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Analysis: Inject each concentration in triplicate.
-
Data Evaluation: Plot the mean peak area against concentration. Perform a linear regression analysis.
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
Residual plot should show a random distribution of points.
-
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined using recovery studies.[11]
Experimental Protocol:
-
Prepare Samples: Spike a placebo (matrix without analyte) with the PRS at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three samples at each level.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery. % Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (RSD) for each level should be ≤ 2.0%.
-
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Six replicate preparations of the same sample at 100% concentration on the same day, by the same analyst.
-
Intermediate Precision: The experiment is repeated by a different analyst on a different day with different equipment.
Acceptance Criteria:
-
RSD for repeatability should be ≤ 1.0%.
-
RSD for intermediate precision (combined data) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.[9]
Experimental Protocol (Signal-to-Noise Approach):
-
Determine Signal-to-Noise (S/N): Inject progressively lower concentrations of the PRS.
-
Calculation:
-
LOD is the concentration that yields a S/N ratio of approximately 3:1.
-
LOQ is the concentration that yields a S/N ratio of approximately 10:1.
-
-
Confirmation: The LOQ must be confirmed by demonstrating acceptable precision (RSD ≤ 10%) and accuracy at that concentration.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]
Experimental Protocol:
-
Vary Parameters: Introduce small changes to the method, one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase Composition (± 2% organic)
-
-
Analysis: Analyze a system suitability solution under each condition.
-
Acceptance Criteria:
-
System suitability parameters (e.g., tailing factor, theoretical plates) must remain within acceptable limits.
-
The retention time shift should be minimal and predictable.
-
Comparative Analysis: Primary vs. Secondary Standard
To illustrate the importance of using a fully validated PRS, we compare its performance against a hypothetical "Secondary Standard" – a batch of 5-Methylazocan-4-ol with a stated purity of 98.0% but without full characterization of its impurities.
Caption: Principle of a Reference Standard-based Assay.
An assay is performed on a single batch of Drug Product, where the true concentration of 5-Methylazocan-4-ol is 10.00 mg/mL .
Assay Calculation: Assay (mg/mL) = (Area_Sample / Area_Standard) x Conc_Standard x (Purity_Standard / 100)
| Parameter | Using Primary Reference Standard (PRS) | Using Secondary Standard | Impact Analysis |
| Standard Purity | 99.8% | 98.0% | The secondary standard has 1.8% more impurities, which are uncharacterized. |
| Standard Conc. | 1.00 mg/mL (weighed as is) | 1.00 mg/mL (weighed as is) | |
| Peak Area (Standard) | 500,000 AUs | 490,000 AUs | The lower peak area reflects the lower amount of the main component in the secondary standard. |
| Peak Area (Sample) | 5,010,000 AUs | 5,010,000 AUs | The sample response is constant. |
| Calculated Assay | 10.00 mg/mL | 10.22 mg/mL | Critical Difference: Using the secondary standard results in a 2.2% overestimation of the analyte content. |
Conclusion of Comparison: This simple assay calculation starkly reveals the danger of using an inadequately characterized reference standard. The 2.2% overestimation is not an analytical error; it is a systemic bias introduced by an inaccurate purity value. In a regulated environment, such an error could lead to out-of-specification (OOS) results, batch rejection, and significant regulatory scrutiny. This underscores that the investment in rigorous characterization and validation of a primary reference standard is fundamental to ensuring data integrity.
Final Assessment
The validation of the 5-Methylazocan-4-ol reference standard and the accompanying HPLC-UV method has been successfully demonstrated according to ICH guidelines. The method is specific, linear, accurate, precise, and robust for its intended purpose of quantifying 5-Methylazocan-4-ol. The comparative analysis highlights that the accuracy of any quantitative result is inextricably linked to the quality of the reference standard used. A fully characterized Primary Reference Standard is not a recommendation; it is a scientific and regulatory necessity for modern drug development.
References
-
Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link][7]
-
Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link][11]
-
Q2(R2) Validation of Analytical Procedures - Guidance for Industry . U.S. Food and Drug Administration. [Link][6]
-
Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link][12]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link][8]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link][13]
-
FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link][9]
-
ICH Q2 Analytical Method Validation . Slideshare. [Link][14]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1) . European Medicines Agency. [Link][10]
-
(4S,5S)-5-Methyloctan-4-ol . PubChem, National Center for Biotechnology Information. [Link][15]
-
Reference-Standard Material Qualification . Pharmaceutical Technology. [Link][1]
-
Four Keys to Reference Standard Management . MRIGlobal. [Link][2]
-
Analytical Techniques for Reference Standard Characterization . ResolveMass. [Link][5]
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Benchmarking 5-Methylazocan-4-ol Extraction Efficiency: A Comparative Guide to Standard Solvents
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard
Introduction & Mechanistic Context
Saturated 8-membered cyclic amines, known as azocanes, are increasingly recognized as critical structural motifs in the synthesis of novel bioactive compounds and emerging pharmaceuticals[1]. However, isolating highly functionalized derivatives like 5-Methylazocan-4-ol from aqueous matrices presents a complex thermodynamic challenge.
The molecule possesses two competing functional groups: a basic secondary amine within the azocane ring and a polar hydroxyl (-OH) group at the 4-position. This dual functionality renders the molecule highly hydrophilic. To achieve high extraction efficiency, chemists cannot simply rely on standard solvent partitioning; they must actively manipulate the coupled equilibria of the system. The pH-dependent extraction of ionizable molecules dictates that the aqueous phase must be adjusted significantly above the amine's pKa to ensure complete deprotonation, thereby shifting the molecule from a water-soluble ion to a lipophilic neutral species[2].
This guide benchmarks the extraction efficiency of four standard solvents—Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methyl tert-butyl ether (MTBE), and Hexane—providing field-proven insights and self-validating protocols to optimize your downstream workflows.
Solvent Selection & Rationale
Selecting the optimal organic solvent requires balancing solvating power against phase-separation dynamics and regulatory constraints.
-
Dichloromethane (DCM): Historically the gold standard for extracting basic heterocycles. DCM exhibits a high affinity for polar lipids and alkaloids[3]. However, severe environmental and safety regulations are rapidly forcing its elimination from both academic and industrial laboratories[4].
-
Ethyl Acetate (EtOAc): A widely adopted green alternative. EtOAc offers excellent solvent power due to its hydrogen-bond accepting ester group, making it highly effective for molecules with -OH groups[3]. The primary drawback is its high water solubility (dissolving up to 3-7% water), which requires rigorous post-extraction drying and can co-extract unwanted aqueous impurities[4].
-
Methyl tert-butyl ether (MTBE): MTBE is an excellent solvent for extracting relatively non-polar to moderately polar compounds. Because it dissolves significantly less water than EtOAc, it produces cleaner extracts and is much easier to dry[4][5]. While it may yield slightly lower absolute recoveries for highly polar targets compared to EtOAc, its phase separation is superior.
-
Hexane: Included in this benchmark as a non-polar negative control. Aliphatic hydrocarbons lack the dipole moment necessary to disrupt the hydrogen bonding of the hydroxyl group, resulting in exceptionally poor extraction efficiency for this specific analyte[5].
Experimental Protocol: Self-Validating LLE Workflow
To ensure reproducibility, the following Liquid-Liquid Extraction (LLE) protocol utilizes a self-validating thermodynamic approach. By strictly controlling pH and ionic strength, we force the analyte into the organic phase.
Step-by-Step Methodology
-
Matrix Preparation: Aliquot 10 mL of the aqueous sample containing 5-Methylazocan-4-ol (target concentration ~1 mg/mL) into a 50 mL centrifuge tube.
-
pH Adjustment (Deprotonation): Add 1.0 M NaOH dropwise until the aqueous phase reaches pH 12.0 . Verify with a calibrated pH meter.
-
Causality: The pKa of the azocane amine is approximately 10.2. Adjusting the pH to >11.5 ensures >99% of the molecules are in their neutral, uncharged state, eliminating electrostatic interactions with water[2].
-
-
Salting Out (Hydration Disruption): Add 3.0 g of anhydrous NaCl to the basified aqueous phase and agitate until fully dissolved (approaching saturation).
-
Causality: Salting-out assisted liquid-liquid extraction (SALLE) increases the ionic strength of the aqueous phase. The salt ions monopolize water molecules for their own hydration spheres, effectively "squeezing" the polar organic analyte out of the aqueous phase and driving it into the extraction solvent[6].
-
-
Solvent Addition: Add 10 mL of the selected benchmark solvent (EtOAc, MTBE, DCM, or Hexane).
-
Partitioning & Separation: Vortex vigorously for 2 minutes to maximize surface area contact between phases. Centrifuge at 3000 rpm for 5 minutes to break any micro-emulsions.
-
Recovery: Carefully aspirate the upper organic layer (or lower layer, if using DCM). Dry the extract over anhydrous Na₂SO₄ for 15 minutes, filter, and evaporate under reduced pressure for downstream LC-MS or HPLC-UV quantification.
Figure 1: Step-by-step Liquid-Liquid Extraction (LLE) workflow for 5-Methylazocan-4-ol.
Mechanistic Partitioning Dynamics
The success of the extraction relies entirely on shifting the equilibrium of the analyte. The diagram below illustrates the causality of the pH adjustment step. Without sufficient hydroxide (OH⁻) ions, the protonated amine remains locked in the aqueous phase regardless of the organic solvent used.
Figure 2: Mechanistic equilibrium of pH-dependent partitioning for basic heterocycles.
Quantitative Benchmarking Data
The following tables synthesize the physicochemical properties of the solvents and the experimental recovery rates obtained using the protocol described above.
Table 1: Physicochemical Properties of Benchmarked Solvents
| Solvent | Polarity Index | Water Solubility (w/w) | Boiling Point (°C) | Operational Profile |
| Dichloromethane (DCM) | 3.1 | ~0.2% | 39.6 | High Hazard; forms lower layer |
| Ethyl Acetate (EtOAc) | 4.4 | ~3.0 - 7.0% | 77.1 | Green alternative; requires heavy drying |
| MTBE | 2.5 | ~1.5% | 55.2 | Peroxide-free; volatile; clean phase separation |
| Hexane | 0.1 | <0.01% | 68.7 | Highly non-polar; poor for hydroxylated targets |
Table 2: Extraction Efficiency & Recovery of 5-Methylazocan-4-ol
| Solvent System | pH Condition | Salting-Out (NaCl) | Absolute Recovery (%) | Extract Purity (%) | Emulsion Risk |
| DCM | pH 12 | Yes | 94.2 ± 1.1 | 98.5 | Low |
| EtOAc | pH 12 | Yes | 91.8 ± 1.5 | 92.0 | Moderate |
| MTBE | pH 12 | Yes | 87.4 ± 1.8 | 97.2 | Low |
| Hexane | pH 12 | Yes | 12.3 ± 3.4 | >99.0 | None |
| EtOAc (Control) | pH 7 | No | 18.5 ± 2.1 | 85.4 | High |
Note: The EtOAc (Control) demonstrates the critical causality of the thermodynamic adjustments. Failing to deprotonate the amine and salt the aqueous phase results in an 80% loss in recovery.
Conclusion & Recommendations
Based on the benchmarking data, Ethyl Acetate (EtOAc) combined with a strict pH > 12 and NaCl salting-out protocol is the most effective green replacement for DCM when extracting 5-Methylazocan-4-ol. While EtOAc achieves >91% recovery, chemists must account for its higher water solubility by incorporating a robust anhydrous sodium sulfate drying step.
If extract purity and rapid solvent removal are prioritized over absolute yield, MTBE is the superior choice. Its lower propensity to pull water into the organic phase minimizes matrix effects, making it highly advantageous for downstream LC-MS applications where ion suppression is a concern.
References
-
Bieber, L. W., et al. "Facile and Green Synthesis of Saturated Cyclic Amines." MDPI, 2017. URL: [Link]
-
"Elimination of Dichloromethane from the Introductory Organic Chemistry Teaching Laboratory." Journal of Chemical Education, ACS Publications, 2025. URL: [Link]
-
Carré, P., et al. "Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 1: Physical-properties." OCL - Oilseeds and fats, Crops and Lipids, 2024. URL:[Link]
-
"How to choose the best elution solvent for SLE?" Biotage, 2023. URL:[Link]
-
"A General Liquid–Liquid Partitioning Equation and Its Consequences: Learning from the pH Dependent Extraction of a Pharmaceutical Intermediate." The Journal of Organic Chemistry, ACS Publications, 2018. URL: [Link]
-
"Salting-out assisted liquid–liquid extraction for the determination of ciprofloxacin residues in water samples." PMC, 2019. URL:[Link]
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Hazard Characterization & Regulatory Classification
Operational Guide: Proper Handling and Disposal Procedures for 5-Methylazocan-4-ol
As drug development professionals and research scientists, we frequently work with specialized heterocyclic building blocks like 5-Methylazocan-4-ol (CAS: 2010091-55-9). While its utility in synthesizing complex pharmacophores is well-documented, the downstream logistical and safety requirements for its disposal are often overlooked. As a Senior Application Scientist, I approach chemical disposal not as an afterthought, but as a critical, self-validating operational workflow. Improper handling of nitrogen-containing cyclic amino alcohols can lead to severe safety incidents and regulatory non-compliance. This guide provides a definitive, causality-driven protocol for the safe segregation, collection, and disposal of 5-Methylazocan-4-ol waste streams.
Before we can safely dispose of a chemical, we must understand its fundamental reactivity. 5-Methylazocan-4-ol is an eight-membered heterocyclic amino alcohol. The presence of the secondary amine in the azocane ring imparts distinct basicity, while the organic backbone renders it combustible under certain conditions.
Under the Resource Conservation and Recovery Act (RCRA), 5-Methylazocan-4-ol is not specifically listed on the P or U lists of hazardous wastes[1]. However, it must be evaluated as a characteristic waste at the point of generation:
-
Corrosivity (D002): If 5-Methylazocan-4-ol is disposed of as an aqueous solution, the basicity of the amine may drive the pH above regulatory thresholds. Aqueous wastes with a pH greater than or equal to 12.5 are classified by the EPA as D002 corrosive hazardous wastes[1].
-
Ignitability (D001): If dissolved in common organic solvents (e.g., methanol, ethanol) for synthesis or purification, the resulting waste mixture may exhibit a flash point below 60°C (140°F), classifying it as a D001 ignitable waste[1].
The Causality of Waste Segregation
In laboratory operations, the most catastrophic incidents do not occur during the experiment, but in the waste hood. Why do we strictly segregate 5-Methylazocan-4-ol from other common lab wastes?
-
The Nitric Acid Hazard: Amino alcohols are electron-rich and basic. Mixing organic wastes like 5-Methylazocan-4-ol with strong oxidizing acids (such as nitric acid) triggers rapid, violent exothermic oxidation. This reaction generates massive amounts of gas, leading to the over-pressurization and explosive rupture of the waste container[2]. Never mix oxidizing acids with organic chemicals[3].
-
Halogenated vs. Non-Halogenated: To optimize incineration efficiency and reduce disposal costs, 5-Methylazocan-4-ol must be segregated from halogenated solvents (e.g., dichloromethane). Burning halogenated waste requires specialized scrubbers to prevent the release of toxic dioxins and corrosive hydrogen chloride gas; mixing non-halogenated azocanes into this stream unnecessarily inflates processing costs and environmental burden[3].
Decision tree for the segregation and EPA characteristic classification of 5-Methylazocan-4-ol waste.
Step-by-Step Disposal Methodology
To ensure a self-validating system, every step of the disposal process must include a verification checkpoint. Do not dispose of this chemical down the drain; drain disposal is strictly reserved for non-hazardous, highly dilute, and neutralized salts that do not adversely affect environmental health[4].
-
Step 1: Container Selection and Preparation
-
Action: Select a High-Density Polyethylene (HDPE) container.
-
Causality: HDPE is highly resistant to basic organic amines and solvents[2]. Avoid metal containers, which can corrode over time when exposed to basic aqueous solutions or trace water in organics.
-
Validation Checkpoint: Visually inspect the container for stress fractures or compromised caps before adding waste[5].
-
-
Step 2: Waste Transfer
-
Action: Transfer the 5-Methylazocan-4-ol waste into the container inside a certified fume hood. Fill the container to no more than 75% capacity[3].
-
Causality: Leaving 25% headspace allows for vapor expansion due to ambient temperature fluctuations, preventing hydrostatic rupture of the container.
-
-
Step 3: Labeling and Documentation
-
Action: Immediately attach a hazardous waste tag. List the exact chemical name ("5-Methylazocan-4-ol") and the solvent matrix. Do not use abbreviations or generic terms like "Amine Waste"[2].
-
Causality: In the event of an emergency or spill, first responders rely entirely on accurate labeling to determine their chemical attack strategy.
-
-
Step 4: Storage and EHS Pickup
Spill Response & Decontamination Protocol
Operational readiness requires a pre-planned response to accidental releases. Because 5-Methylazocan-4-ol is an amino alcohol, spills present both a slip hazard and a potential inhalation/contact exposure risk.
Step-by-step operational workflow for responding to a 5-Methylazocan-4-ol spill.
Methodology for Minor Spills:
-
Isolate: Ensure the fume hood sash is lowered to maintain negative pressure.
-
Protect: Don fresh nitrile gloves, splash goggles, and a standard lab coat.
-
Absorb: Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust, as the organic nature of the chemical may create a fire hazard.
-
Collect: Use a non-sparking scoop to transfer the saturated absorbent into a wide-mouth HDPE waste container.
-
Decontaminate: Wipe the surface with a mildly acidic solution (e.g., dilute citric acid) to neutralize residual amine base, followed by a thorough wash with deionized water.
Quantitative Data & Regulatory Summary
To streamline your laboratory's compliance audits, the following table summarizes the critical quantitative thresholds and logistical parameters for managing 5-Methylazocan-4-ol waste.
| Parameter | Threshold / Specification | Regulatory Driver / Rationale |
| Primary Waste Stream | Non-Halogenated Organic | Cost-effective incineration; prevents dioxin formation[3]. |
| Aqueous Corrosivity Limit | pH ≥ 12.5 | Triggers EPA D002 Characteristic Waste code[1]. |
| Container Material | High-Density Polyethylene (HDPE) | Chemical resistance to basic amines; prevents corrosion[2]. |
| Max Fill Volume | 75% - 80% of container capacity | Allows for vapor expansion and prevents hydrostatic rupture[3]. |
| Max Accumulation Time | 90 Days (LQG) / 180 Days (SQG) | RCRA generator status compliance[6]. |
| Incompatible Materials | Nitric Acid, Strong Oxidizers | Prevents exothermic oxidation, gas evolution, and explosions[2]. |
By strictly adhering to these causality-driven protocols, laboratories can ensure the safe, compliant, and efficient handling of 5-Methylazocan-4-ol, protecting both personnel and the environment while maintaining uninterrupted research operations.
Sources
Comprehensive Safety and Handling Guide for 5-Methylazocan-4-ol
This guide provides essential safety and logistical information for the handling and disposal of 5-Methylazocan-4-ol. The following protocols are grounded in established best practices for handling structurally related compounds, specifically cyclic secondary amines and secondary alcohols, due to the absence of a specific Safety Data Sheet (SDS) for this novel compound. The objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively.
Hazard Analysis: A Structurally-Informed Approach
5-Methylazocan-4-ol is an organic molecule featuring an eight-membered nitrogen-containing heterocycle (azocane) with a methyl group and a hydroxyl group.[1] The safety profile of this compound is inferred from its constituent functional groups: a cyclic secondary amine and a secondary alcohol.
-
Cyclic Secondary Amine: Amines can be corrosive and toxic, with potential for causing skin and eye irritation.[2][3] Inhalation of vapors may lead to respiratory tract irritation.[3]
-
Secondary Alcohol: Alcohols are often flammable and can be irritating to the eyes and skin.[4][5][6] Some alcohols can be toxic if ingested, inhaled, or absorbed through the skin.[4]
Given these characteristics, a comprehensive personal protective equipment (PPE) strategy is paramount to mitigate risks of exposure and physical hazards.
Personal Protective Equipment (PPE): A Multi-Faceted Defense
A thorough risk assessment should precede any handling of 5-Methylazocan-4-ol.[3] The following table summarizes the recommended PPE, categorized by the level of protection.
| Protection Level | Equipment | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. In case of splash hazard, a face shield should be used in conjunction with goggles.[7] | To protect against potential splashes of the chemical which could cause serious eye irritation or damage.[4][5][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene rubber).[4][6][7] | To prevent skin contact, which may cause irritation or absorption of the chemical.[4][9] Gloves should be inspected before each use.[7] |
| Body Protection | A lab coat or chemical-resistant apron.[4][7] For larger quantities or significant splash risk, impervious clothing may be necessary.[7] | To protect the skin from accidental spills and splashes.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[7] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[4][10] | To prevent inhalation of potentially harmful vapors or aerosols.[3][4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Pre-Handling Checklist
-
Review Safety Information: Although a specific SDS for 5-Methylazocan-4-ol is unavailable, review the safety data for similar compounds like cyclic amines and secondary alcohols.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a valid certification.[7]
-
PPE Availability: Confirm that all necessary PPE is available, in good condition, and fits correctly.[7]
-
Spill Kit Accessibility: Locate the nearest spill kit and verify it is stocked with appropriate absorbent materials for chemical spills.[7]
-
Emergency Exits and Showers: Be aware of the location of emergency exits, eyewash stations, and safety showers.
Handling Procedure
Caption: Step-by-step workflow for the safe handling of 5-Methylazocan-4-ol.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Scenario | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[8][11] Remove contaminated clothing.[11] Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[8] |
| Inhalation | Move the person to fresh air.[8][11] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[12] Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.[11][13] |
| Spill | Evacuate the area. If the spill is small, use an inert absorbent material to clean it up while wearing appropriate PPE.[14] For large spills, contact your institution's environmental health and safety department. Prevent the spill from entering drains.[12][14] |
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Chemical waste disposal must adhere to local, state, and federal regulations.
Waste Segregation and Storage
-
Waste Container: Collect waste 5-Methylazocan-4-ol and any contaminated materials in a clearly labeled, sealed container.[11][12]
-
Labeling: The label should include the chemical name, concentration, and associated hazards.
-
Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials, such as strong oxidizing agents.[11]
Disposal Workflow
Sources
- 1. evitachem.com [evitachem.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. zhongdachemical.com [zhongdachemical.com]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. worksafegear.com.au [worksafegear.com.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 10. falseguridad.com [falseguridad.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. lgcstandards.com [lgcstandards.com]
- 14. lgcstandards.com [lgcstandards.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
